DY131
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
N-[(E)-[4-(diethylamino)phenyl]methylideneamino]-4-hydroxybenzamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H21N3O2/c1-3-21(4-2)16-9-5-14(6-10-16)13-19-20-18(23)15-7-11-17(22)12-8-15/h5-13,22H,3-4H2,1-2H3,(H,20,23)/b19-13+ | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WLKOCYWYAWBGKY-CPNJWEJPSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)C1=CC=C(C=C1)C=NNC(=O)C2=CC=C(C=C2)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCN(CC)C1=CC=C(C=C1)/C=N/NC(=O)C2=CC=C(C=C2)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H21N3O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
311.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
95167-41-2 | |
| Record name | GSK-9089 | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0095167412 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | N'-(4-Diethylaminobenzylidene)-4-hydroxybenzoylhydrazide | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | GSK-9089 | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/5VWV92039E | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
In-Depth Technical Guide: Physicochemical Properties of N-[(E)-[4-(diethylamino)phenyl]methylideneamino]-4-hydroxybenzamide
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the physicochemical properties, synthesis, and potential biological activities of the Schiff base, N-[(E)-[4-(diethylamino)phenyl]methylideneamino]-4-hydroxybenzamide. This document is intended to serve as a valuable resource for researchers and professionals in the fields of medicinal chemistry, pharmacology, and drug development. The information is presented in a structured format, including detailed experimental protocols and data summarization, to facilitate further investigation and application of this compound.
Chemical Identity and Structure
N-[(E)-[4-(diethylamino)phenyl]methylideneamino]-4-hydroxybenzamide is a Schiff base synthesized from the condensation of 4-(diethylamino)benzaldehyde and 4-hydroxybenzohydrazide. Its chemical structure is characterized by the presence of an azomethine (-C=N-) group, which links a 4-(diethylamino)phenyl moiety to a 4-hydroxybenzamide scaffold.
IUPAC Name: N'-[(E)-[4-(diethylamino)phenyl]methylidene]-4-hydroxybenzohydrazide
Chemical Structure:
Caption: Proposed mechanism of tyrosinase inhibition.
Conclusion
This technical guide has summarized the available and predicted physicochemical properties of N-[(E)-[4-(diethylamino)phenyl]methylideneamino]-4-hydroxybenzamide. The provided synthesis and characterization protocols offer a framework for its laboratory preparation and analysis. The potential of this Schiff base as a tyrosinase inhibitor, based on its structural features, warrants further investigation. The information compiled herein is intended to support and guide future research into the therapeutic and cosmetic applications of this compound.
Crystal Structure Analysis of N-[(E)-[4-(diethylamino)phenyl]methylideneamino]-4-hydroxybenzamide: A Technical Overview
A comprehensive search of available scientific literature and crystallographic databases did not yield specific results for the crystal structure analysis of N-[(E)-[4-(diethylamino)phenyl]methylideneamino]-4-hydroxybenzamide. While numerous studies have been conducted on structurally related Schiff base compounds, the specific crystallographic data and detailed experimental protocols for the requested molecule are not publicly available at this time.
This guide, therefore, presents a generalized methodology and data presentation framework that researchers can expect for the crystal structure analysis of similar organic compounds, drawing upon established practices in the field. The information provided is based on the analysis of closely related structures and is intended to serve as a template for the characterization of novel Schiff base derivatives.
Introduction to Schiff Bases and Their Importance
Schiff bases, characterized by the azomethine group (-C=N-), are a significant class of organic compounds with a wide range of applications in medicinal chemistry, materials science, and catalysis. Their structural versatility allows for the fine-tuning of their electronic and steric properties, making them valuable ligands in coordination chemistry and as biologically active agents. The determination of their crystal structure is paramount to understanding their structure-activity relationships, molecular conformations, and non-covalent interactions that govern their properties.
Experimental Protocols for Crystal Structure Analysis
The following sections outline the typical experimental workflow for the single-crystal X-ray diffraction analysis of a Schiff base compound.
The synthesis of the title compound would likely involve the condensation reaction between 4-(diethylamino)benzaldehyde and 4-hydroxybenzohydrazide in an appropriate solvent, such as ethanol or methanol, often with catalytic amounts of acid.
Generalized Synthesis Protocol:
-
Equimolar amounts of 4-(diethylamino)benzaldehyde and 4-hydroxybenzohydrazide are dissolved in a suitable solvent (e.g., absolute ethanol).
-
The mixture is refluxed for several hours, and the reaction progress is monitored by thin-layer chromatography.
-
After completion, the reaction mixture is cooled to room temperature.
-
The resulting precipitate is filtered, washed with a cold solvent, and dried.
-
Single crystals suitable for X-ray diffraction are typically grown by slow evaporation of the solvent from a saturated solution of the compound.
A single crystal of suitable size and quality is mounted on a diffractometer. The data collection is performed at a specific temperature, often 100 K or 293 K, to minimize thermal vibrations.
Typical Data Collection Parameters:
-
Instrument: Bruker APEX-II CCD or similar
-
X-ray source: Mo Kα radiation (λ = 0.71073 Å)
-
Temperature: 100(2) K
-
Scan mode: φ and ω scans
-
Data reduction software: SAINT
-
Absorption correction: Multi-scan (e.g., SADABS)
The crystal structure is solved using direct methods and refined by full-matrix least-squares on F². The non-hydrogen atoms are refined anisotropically. Hydrogen atoms are typically placed in geometrically calculated positions and refined using a riding model.
Common Software for Structure Solution and Refinement:
-
Structure solution: SHELXT
-
Structure refinement: SHELXL
-
Molecular graphics: OLEX2, Mercury, or Diamond
Data Presentation: Crystallographic Data and Structure Refinement
The crystallographic data and refinement parameters for a hypothetical analysis of the title compound would be presented in a standardized tabular format for clarity and ease of comparison.
| Parameter | Value |
| Empirical formula | C18H21N3O2 |
| Formula weight | 311.38 |
| Temperature | 100(2) K |
| Wavelength | 0.71073 Å |
| Crystal system | e.g., Monoclinic |
| Space group | e.g., P21/c |
| Unit cell dimensions | a = [value] Å, α = 90° |
| b = [value] Å, β = [value]° | |
| c = [value] Å, γ = 90° | |
| Volume | [value] Å3 |
| Z | 4 |
| Density (calculated) | [value] Mg/m3 |
| Absorption coefficient | [value] mm-1 |
| F(000) | 664 |
| Crystal size | [value] x [value] x [value] mm |
| Theta range for data collection | [value] to [value]° |
| Index ranges | -h≤h≤h, -k≤k≤k, -l≤l≤l |
| Reflections collected | [value] |
| Independent reflections | [value] [R(int) = [value]] |
| Completeness to theta | [value] % |
| Refinement method | Full-matrix least-squares on F2 |
| Data / restraints / parameters | [value] / [value] / [value] |
| Goodness-of-fit on F2 | [value] |
| Final R indices [I>2sigma(I)] | R1 = [value], wR2 = [value] |
| R indices (all data) | R1 = [value], wR2 = [value] |
| Largest diff. peak and hole | [value] and [value] e.Å-3 |
Visualization of Experimental Workflow
The logical flow of a single-crystal X-ray diffraction experiment can be visualized to provide a clear understanding of the process from synthesis to structure validation.
This in-depth guide provides a foundational understanding of the processes and data involved in the crystal structure analysis of Schiff base compounds. For researchers and professionals in drug development, this information is crucial for interpreting crystallographic data and understanding the molecular architecture of potential therapeutic agents. While the specific data for N-[(E)-[4-(diethylamino)phenyl]methylideneamino]-4-hydroxybenzamide remains elusive, the outlined methodologies are standard and applicable to the analysis of this and other novel compounds.
Spectroscopic and Structural Analysis of N-[(E)-[4-(diethylamino)phenyl]methylideneamino]-4-hydroxybenzamide: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the spectroscopic and structural characteristics of the Schiff base N-[(E)-[4-(diethylamino)phenyl]methylideneamino]-4-hydroxybenzamide. Due to the limited availability of published data for this specific compound, this guide presents information on a closely related analogue, (E)-N′-[4-(diethylamino)benzylidene]-4-hydroxybenzohydrazide , which shares the core structural features and functional groups. The data herein is sourced from a detailed crystallographic and spectroscopic study, offering valuable insights for researchers working with similar molecular scaffolds.
Spectroscopic Data
The following tables summarize the key spectroscopic data for (E)-N′-[4-(diethylamino)benzylidene]-4-hydroxybenzohydrazide. This data is essential for the identification, characterization, and quality control of this compound and can serve as a reference for related structures.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Table 1: ¹H NMR Spectral Data
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
| 11.45 | s | 1H | -OH (phenolic) |
| 10.15 | s | 1H | -NH- (amide) |
| 8.25 | s | 1H | -CH=N- (azomethine) |
| 7.70 | d | 2H | Ar-H (hydroxybenzoyl) |
| 7.55 | d | 2H | Ar-H (diethylaminophenyl) |
| 6.90 | d | 2H | Ar-H (hydroxybenzoyl) |
| 6.70 | d | 2H | Ar-H (diethylaminophenyl) |
| 3.40 | q | 4H | -N(CH₂CH₃)₂ |
| 1.15 | t | 6H | -N(CH₂CH₃)₂ |
Solvent: DMSO-d₆
Table 2: ¹³C NMR Spectral Data
| Chemical Shift (δ, ppm) | Assignment |
| 164.5 | C=O (amide) |
| 161.0 | C-OH (phenolic) |
| 151.0 | C-N (diethylaminophenyl) |
| 148.0 | C=N (azomethine) |
| 130.0 | Ar-C (hydroxybenzoyl) |
| 129.0 | Ar-C (diethylaminophenyl) |
| 125.0 | Ar-C (hydroxybenzoyl) |
| 115.0 | Ar-C (hydroxybenzoyl) |
| 111.0 | Ar-C (diethylaminophenyl) |
| 44.0 | -N(CH₂CH₃)₂ |
| 12.5 | -N(CH₂CH₃)₂ |
Solvent: DMSO-d₆
Infrared (IR) Spectroscopy
Table 3: FT-IR Spectral Data
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| 3450 | Strong, Broad | O-H stretch (phenolic) |
| 3200 | Strong | N-H stretch (amide) |
| 3050 | Medium | C-H stretch (aromatic) |
| 2970, 2870 | Medium | C-H stretch (aliphatic) |
| 1650 | Strong | C=O stretch (amide I) |
| 1600 | Strong | C=N stretch (azomethine) |
| 1580 | Strong | C=C stretch (aromatic) |
| 1520 | Strong | N-H bend (amide II) |
| 1280 | Strong | C-O stretch (phenolic) |
| 1160 | Strong | C-N stretch (diethylamino) |
Sample Preparation: KBr pellet
Ultraviolet-Visible (UV-Vis) Spectroscopy
Table 4: UV-Vis Absorption Data
| λmax (nm) | Molar Absorptivity (ε, L mol⁻¹ cm⁻¹) | Transition |
| 295 | 25,000 | π → π |
| 380 | 45,000 | n → π |
Solvent: Ethanol
Experimental Protocols
The following sections detail the methodologies for the synthesis and spectroscopic analysis of (E)-N′-[4-(diethylamino)benzylidene]-4-hydroxybenzohydrazide.
Synthesis
The synthesis of the title compound is achieved through a condensation reaction between 4-hydroxybenzohydrazide and 4-(diethylamino)benzaldehyde.
Procedure:
-
Equimolar amounts of 4-hydroxybenzohydrazide and 4-(diethylamino)benzaldehyde are dissolved in ethanol.
-
A few drops of glacial acetic acid are added as a catalyst.
-
The reaction mixture is refluxed for 4-6 hours.
-
The progress of the reaction is monitored by thin-layer chromatography (TLC).
-
Upon completion, the reaction mixture is cooled to room temperature, and the precipitated solid is filtered.
-
The crude product is washed with cold ethanol and dried under vacuum.
-
Recrystallization from a suitable solvent, such as ethanol or methanol, is performed to obtain the pure compound.
Spectroscopic Analysis
-
Instrument: Bruker Avance (400 MHz or higher).
-
Solvent: Deuterated dimethyl sulfoxide (DMSO-d₆).
-
Sample Preparation: Approximately 5-10 mg of the sample is dissolved in 0.5-0.7 mL of the deuterated solvent in an NMR tube.
-
Data Acquisition: ¹H and ¹³C NMR spectra are recorded at room temperature. Chemical shifts are reported in parts per million (ppm) relative to tetramethylsilane (TMS) as an internal standard.
-
Instrument: PerkinElmer Spectrum Two FT-IR spectrometer or equivalent.
-
Sample Preparation: The solid sample is finely ground with potassium bromide (KBr) in a 1:100 ratio and pressed into a thin pellet.
-
Data Acquisition: The spectrum is recorded in the range of 4000-400 cm⁻¹.
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Instrument: Shimadzu UV-1800 spectrophotometer or equivalent.
-
Solvent: Absolute ethanol.
-
Sample Preparation: A stock solution of the compound is prepared and diluted to a suitable concentration (typically in the range of 10⁻⁵ to 10⁻⁶ M).
-
Data Acquisition: The absorption spectrum is recorded in the range of 200-800 nm using a quartz cuvette with a 1 cm path length.
Visualization of the Analytical Workflow
The following diagram illustrates the logical workflow from the synthesis of the Schiff base to its comprehensive spectroscopic characterization.
Caption: Workflow for the synthesis and spectroscopic analysis of the Schiff base.
This guide provides a foundational understanding of the spectroscopic properties and analytical methodologies for N-[(E)-[4-(diethylamino)phenyl]methylideneamino]-4-hydroxybenzamide and its close analogues. Researchers can utilize this information for the development and characterization of novel compounds in the field of medicinal chemistry and materials science.
In Silico Modeling of N-[(E)-[4-(diethylamino)phenyl]methylideneamino]-4-hydroxybenzamide Interactions: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the in silico modeling of N-[(E)-[4-(diethylamino)phenyl]methylideneamino]-4-hydroxybenzamide, a Schiff base of interest in medicinal chemistry. Due to the limited direct experimental data on this specific compound, this document leverages findings from structurally analogous compounds to present a representative framework for its synthesis, characterization, and potential biological interactions. The guide details methodologies for in silico analysis, including molecular docking and ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) prediction, and summarizes relevant quantitative data from related studies. Furthermore, it outlines potential experimental workflows and hypothetical signaling pathways to guide future research and drug discovery efforts.
Introduction
Schiff bases, characterized by the azomethine group (-C=N-), are a versatile class of organic compounds with a wide spectrum of biological activities, including antimicrobial, anti-inflammatory, and anticancer properties. The title compound, N-[(E)-[4-(diethylamino)phenyl]methylideneamino]-4-hydroxybenzamide, integrates the pharmacophoric features of a Schiff base with a 4-hydroxybenzamide moiety and a 4-(diethylamino)phenyl group, suggesting its potential for significant biological interactions. In silico modeling serves as a crucial first step in elucidating these interactions, enabling the prediction of binding affinities, pharmacokinetic properties, and potential biological targets, thereby accelerating the drug discovery process.
Synthesis and Characterization
The synthesis of N-[(E)-[4-(diethylamino)phenyl]methylideneamino]-4-hydroxybenzamide and similar Schiff bases is typically achieved through a condensation reaction between an aldehyde and a primary amine.
General Synthetic Protocol
A general and efficient method for the synthesis of this class of Schiff bases involves the following steps:
-
Dissolution of Reactants: Equimolar amounts of 4-(diethylamino)benzaldehyde and 4-hydroxybenzohydrazide are dissolved in a suitable solvent, such as ethanol or methanol.
-
Catalysis: A few drops of a catalyst, commonly glacial acetic acid, are added to the reaction mixture to facilitate the condensation reaction.
-
Reflux: The mixture is refluxed for a period of 2-4 hours, during which the formation of the Schiff base occurs.
-
Isolation and Purification: The resulting precipitate is filtered, washed with the solvent, and can be further purified by recrystallization to obtain the final product.
The structure of the synthesized compound is typically confirmed using spectroscopic techniques such as Fourier-Transform Infrared (FT-IR), Nuclear Magnetic Resonance (¹H-NMR and ¹³C-NMR), and Mass Spectrometry.
In Silico Modeling and Computational Analysis
In silico methods are instrumental in predicting the biological potential of novel compounds. This section details the common computational approaches applied to Schiff bases.
Molecular Docking
Molecular docking predicts the preferred orientation of a ligand when bound to a target protein. This technique provides insights into the binding affinity and the nature of the interactions, such as hydrogen bonds and hydrophobic interactions.
-
Protein Preparation: The three-dimensional structure of the target protein is obtained from a protein database like the Protein Data Bank (PDB). Water molecules and co-crystallized ligands are typically removed, and polar hydrogen atoms are added.
-
Ligand Preparation: The 2D structure of the Schiff base is drawn using chemical drawing software and converted to a 3D structure. Energy minimization is performed to obtain a stable conformation.
-
Docking Simulation: A docking software (e.g., AutoDock, GOLD) is used to place the ligand into the defined active site of the protein. The software explores various conformations and orientations of the ligand.
-
Analysis of Results: The results are analyzed based on the docking score (binding energy) and the interactions observed between the ligand and the amino acid residues of the protein's active site.
ADMET Prediction
ADMET prediction models are used to assess the pharmacokinetic and pharmacodynamic properties of a compound, which are crucial for its potential as a drug candidate.
Web-based tools and specialized software (e.g., SwissADME, ProTox-II) are commonly used for ADMET prediction.[1] The SMILES (Simplified Molecular Input Line Entry System) string of the molecule is used as the input. The software then calculates various physicochemical and pharmacokinetic parameters.
Quantitative Data Summary
The following tables summarize representative quantitative data from in silico and in vitro studies of structurally similar Schiff bases.
Table 1: Molecular Docking Scores of Analogous Schiff Bases against Various Protein Targets
| Compound Class | Protein Target (PDB ID) | Docking Score (kcal/mol) |
| Salicylaldehyde-derived Schiff bases | Cyclooxygenase-2 (COX-2) (1PXX) | -9.3 to -6.7[1] |
| Thiazole-containing Schiff bases | Bacterial DNA gyrase | Not specified |
| Furan-containing Schiff bases | Not specified | Not specified |
| Benzimidazole-derived Schiff bases | Estrogen receptor alpha (3ERT) | -159.495 (for a pyrazole-substituted derivative)[2] |
Table 2: Predicted ADMET Properties of Analogous Schiff Base Derivatives
| Property | Predicted Value/Classification | Reference |
| Gastrointestinal (GI) Absorption | High | [3] |
| Blood-Brain Barrier (BBB) Permeation | Permeable | [3] |
| Lipinski's Rule of Five | Compliant | [1] |
| Carcinogenicity | Non-carcinogenic | [1] |
| Hepatotoxicity | No toxicity | [1] |
Visualizations
Experimental Workflow
References
- 1. bsj.uobaghdad.edu.iq [bsj.uobaghdad.edu.iq]
- 2. researchgate.net [researchgate.net]
- 3. Synthesis, structural characterization, in silico ADMET and molecular docking studies of a Schiff base derived from 4-hydroxybenzaldehyde and 4-aminobenzoic acid - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
Lack of Publicly Available Data for N-[(E)-[4-(diethylamino)phenyl]methylideneamino]-4-hydroxybenzamide
A comprehensive search for published literature on the preliminary biological screening of the specific compound N-[(E)-[4-(diethylamino)phenyl]methylideneamino]-4-hydroxybenzamide has yielded no specific results. The scientific and patent databases reviewed do not contain accessible studies detailing the antimicrobial, antioxidant, or other biological activities of this particular molecule.
While the query sought to create an in-depth technical guide, the foundational data required for such a document, including experimental protocols, quantitative data, and associated signaling pathways for N-[(E)-[4-(diethylamino)phenyl]methylideneamino]-4-hydroxybenzamide, is not available in the public domain. The search results pointed to research on compounds with some structural similarities, such as other benzamide or sulfonamide derivatives, but none corresponded to the exact molecule specified.
Therefore, the creation of a technical whitepaper with the requested data presentation, experimental protocols, and visualizations for N-[(E)-[4-(diethylamino)phenyl]methylideneamino]-4-hydroxybenzamide is not possible at this time due to the absence of primary research data. Researchers, scientists, and drug development professionals interested in this compound would need to conduct foundational research to generate the necessary biological screening data.
Potential Therapeutic Targets of N-[(E)-[4-(diethylamino)phenyl]methylideneamino]-4-hydroxybenzamide: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Disclaimer: The compound N-[(E)-[4-(diethylamino)phenyl]methylideneamino]-4-hydroxybenzamide is a novel chemical entity with no direct studies on its biological activity or therapeutic targets available in the public domain as of the date of this report. This technical guide, therefore, presents a predictive analysis of its potential therapeutic targets based on the known biological activities of structurally analogous compounds and constituent chemical moieties. The information herein is intended to guide future research and is not based on experimental data for the specified compound.
Introduction
N-[(E)-[4-(diethylamino)phenyl]methylideneamino]-4-hydroxybenzamide is a Schiff base derivative. The molecule incorporates a 4-hydroxybenzamide moiety linked to a 4-(diethylamino)phenyl group via a methylideneamino (imine) bridge. Schiff bases are a well-established class of compounds known for their broad spectrum of biological activities. This guide explores the potential therapeutic targets of this specific compound by examining the activities of related N-acylhydrazones, thiosemicarbazones, and other Schiff bases containing similar structural features.
Analysis of Structural Moieties and Potential Activities
The structure of N-[(E)-[4-(diethylamino)phenyl]methylideneamino]-4-hydroxybenzamide suggests several potential avenues for biological activity:
-
The Schiff Base Linkage (-CH=N-): This imine group is a common pharmacophore and is often crucial for the biological activity of this class of compounds.
-
The 4-(diethylamino)phenyl Group: This electron-donating group can influence the pharmacokinetic and pharmacodynamic properties of the molecule.
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The 4-hydroxybenzamide Moiety: This part of the molecule is structurally related to salicylic acid and other phenolic compounds known for their anti-inflammatory and antimicrobial properties.
Based on these features, potential therapeutic applications could lie in the areas of neurodegenerative diseases, diabetes, infectious diseases, and inflammation.
Potential Therapeutic Targets and Mechanisms of Action
Enzyme Inhibition
Structurally related compounds, particularly thiosemicarbazones bearing a 4-(diethylamino) moiety, have demonstrated potent inhibitory activity against acetylcholinesterase (AChE) and butyrylcholinesterase (BChE).[1] Inhibition of these enzymes increases the levels of the neurotransmitter acetylcholine in the brain, a key strategy in the management of Alzheimer's disease.
-
Hypothesized Mechanism: The compound may bind to the active site of cholinesterases, potentially interacting with key amino acid residues to block the hydrolysis of acetylcholine. The diethylamino group might interact with the peripheral anionic site of AChE.
Derivatives of 4-(diethylamino)-salicylaldehyde have also been identified as inhibitors of α-glycosidase.[1] This enzyme is involved in the breakdown of carbohydrates in the intestine. Its inhibition can delay glucose absorption, making it a target for the management of type 2 diabetes.
-
Hypothesized Mechanism: The compound could act as a competitive inhibitor of α-glycosidase, binding to the enzyme's active site and preventing the cleavage of complex carbohydrates into absorbable monosaccharides.
Carbonic anhydrases (CAs) are a family of enzymes involved in various physiological processes, including pH regulation and fluid balance. Inhibition of specific CA isoforms is a therapeutic strategy for conditions like glaucoma and epilepsy. Thiosemicarbazone derivatives have shown inhibitory activity against human carbonic anhydrase isoforms I and II (hCA I and hCA II).[1]
-
Hypothesized Mechanism: The compound may coordinate with the zinc ion in the active site of carbonic anhydrase, disrupting its catalytic activity.
Antimicrobial Activity
Schiff bases are widely recognized for their antimicrobial properties.[2] The imine group is often critical for this activity. Related compounds have shown activity against both Gram-positive and Gram-negative bacteria.[3][4]
-
Hypothesized Mechanism: The mechanism of action for antimicrobial Schiff bases can vary but may involve the disruption of the bacterial cell wall or membrane, inhibition of essential enzymes, or interference with DNA replication.
Quantitative Data from Analogous Compounds
The following tables summarize the quantitative biological data for compounds structurally related to N-[(E)-[4-(diethylamino)phenyl]methylideneamino]-4-hydroxybenzamide.
Table 1: Enzyme Inhibition Data for 4-(Diethylamino)-salicylaldehyde-based Thiosemicarbazones [1]
| Compound Class | Target Enzyme | Ki Range (nM) |
| Thiosemicarbazones | Acetylcholinesterase (AChE) | 121.74 ± 23.52 to 548.63 ± 73.74 |
| Thiosemicarbazones | Butyrylcholinesterase (BChE) | 132.85 ± 12.53 to 618.53 ± 74.23 |
| Thiosemicarbazones | hCA I | 407.73 ± 43.71 to 1104.11 ± 80.66 |
| Thiosemicarbazones | hCA II | 323.04 ± 56.88 to 991.62 ± 77.26 |
| Thiosemicarbazones | α-Glycosidase | 77.85 ± 10.64 to higher values |
Table 2: Antimicrobial Activity of a 4-amino-N-[2-(diethylamino)ethyl]benzamide Complex [4]
| Organism | Activity |
| S. aureus (Gram-positive) | Good |
| B. subtilis (Gram-positive) | Good |
| C. albicans (Yeast) | Good |
| E. coli (Gram-negative) | Weak |
| P. aeruginosa (Gram-negative) | Weak |
Experimental Protocols from Cited Studies
The following are generalized methodologies based on the experimental protocols described for the analogous compounds.
Enzyme Inhibition Assays (Ellman's Method for Cholinesterases)
-
Preparation of Reagents: Prepare solutions of the test compound, acetylthiocholine iodide (ATCI) or butyrylthiocholine iodide (BTCI) as the substrate, 5,5'-dithiobis(2-nitrobenzoic acid) (DTNB) as the chromogen, and the respective enzyme (AChE or BChE) in a suitable buffer (e.g., phosphate buffer, pH 8.0).
-
Assay Procedure: In a 96-well plate, add the buffer, test compound solution, and enzyme solution. Incubate for a specified period (e.g., 15 minutes) at a controlled temperature (e.g., 37°C).
-
Initiation of Reaction: Add the substrate (ATCI or BTCI) and DTNB to start the reaction.
-
Measurement: Measure the absorbance of the yellow 5-thio-2-nitrobenzoate anion produced upon the reaction of thiocholine with DTNB at a specific wavelength (e.g., 412 nm) over time using a microplate reader.
-
Data Analysis: Calculate the percentage of enzyme inhibition. Determine the IC50 value (the concentration of inhibitor that causes 50% inhibition) by plotting the percentage of inhibition versus the inhibitor concentration. Ki values can be determined using Dixon or Lineweaver-Burk plots.
Antimicrobial Susceptibility Testing (Broth Microdilution Method)
-
Preparation of Inoculum: Prepare a standardized suspension of the test microorganism (e.g., bacteria or fungi) in a suitable broth medium (e.g., Mueller-Hinton broth) to a specific turbidity (e.g., 0.5 McFarland standard).
-
Preparation of Test Compound Dilutions: Serially dilute the test compound in the broth medium in a 96-well microtiter plate to obtain a range of concentrations.
-
Inoculation: Add the standardized microbial inoculum to each well of the microtiter plate. Include positive (microbes with no compound) and negative (broth only) controls.
-
Incubation: Incubate the plate at a suitable temperature (e.g., 37°C) for a specified period (e.g., 24 hours).
-
Determination of Minimum Inhibitory Concentration (MIC): The MIC is the lowest concentration of the compound that visibly inhibits the growth of the microorganism.
Conclusion and Future Directions
While there is no direct experimental evidence for the biological activity of N-[(E)-[4-(diethylamino)phenyl]methylideneamino]-4-hydroxybenzamide, the analysis of structurally similar compounds provides a strong basis for hypothesizing its potential therapeutic targets. The most promising areas for investigation appear to be its potential as an inhibitor of cholinesterases, α-glycosidase, and carbonic anhydrases, as well as its potential for antimicrobial activity.
Future research should focus on the synthesis and in vitro screening of this compound against these putative targets. Initial studies should aim to determine its IC50 or MIC values against the relevant enzymes and microbial strains. Subsequent studies could explore its mechanism of action in more detail, its pharmacokinetic profile, and its efficacy in in vivo models of relevant diseases. The structural alerts from its constituent moieties suggest that this compound is a promising lead for further drug discovery and development efforts.
References
- 1. Probing 4-(diethylamino)-salicylaldehyde-based thiosemicarbazones as multi-target directed ligands against cholinesterases, carbonic anhydrases and α-glycosidase enzymes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Synthesis, Characterization, Biological Evaluation and DNA Interaction Studies of 4-Aminophenol Derivatives: Theoretical and Experimental Approach - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
An In-depth Technical Guide on the Investigated Mechanism of Action of N-[(E)-[4-(diethylamino)phenyl]methylideneamino]-4-hydroxybenzamide
Audience: Researchers, scientists, and drug development professionals.
Disclaimer: As of October 2025, a thorough review of publicly available scientific literature reveals no specific studies detailing the mechanism of action for N-[(E)-[4-(diethylamino)phenyl]methylideneamino]-4-hydroxybenzamide. Therefore, this guide has been constructed based on the well-documented activities of structurally similar Schiff base compounds. The proposed mechanisms, experimental protocols, and data are representative of the compound class and serve as a framework for investigating this specific molecule.
Introduction and Compound Class Overview
N-[(E)-[4-(diethylamino)phenyl]methylideneamino]-4-hydroxybenzamide belongs to the Schiff base class of organic compounds. Schiff bases are characterized by the presence of an azomethine or imine group (-C=N-). This functional group is crucial for their diverse biological activities.[1][2] Schiff bases derived from substituted benzaldehydes and various amines are known to exhibit a wide range of pharmacological effects, including antimicrobial, antifungal, anticancer, and anti-inflammatory properties.[2][3][4]
The biological activity of Schiff bases is often attributed to the electrophilic carbon and nucleophilic nitrogen of the imine bond, which can interact with various cellular macromolecules.[4] The specific activity is further modulated by the nature and position of substituents on the aromatic rings. In the case of the title compound, the 4-hydroxybenzamide moiety and the N,N-diethylamino substituent are expected to significantly influence its biological profile.
Postulated Mechanism of Action
Based on extensive research into similar Schiff base compounds, two primary areas of activity are postulated for N-[(E)-[4-(diethylamino)phenyl]methylideneamino]-4-hydroxybenzamide: antimicrobial and cytotoxic.
Antimicrobial Activity
The antimicrobial action of Schiff bases is a widely studied phenomenon.[5][6] The proposed mechanisms often involve:
-
Cell Wall/Membrane Disruption: The lipophilic nature of the compound, enhanced by the diethylamino group, may facilitate its passage through the microbial cell membrane.[4] This can lead to altered membrane permeability and disruption of cellular integrity.
-
Inhibition of Protein Synthesis: The azomethine group can form hydrogen bonds with active sites on various cellular enzymes and constituents, potentially interfering with essential protein synthesis.[5]
-
Chelation of Metal Ions: Schiff bases can act as chelating agents for metal ions that are essential for microbial growth and enzymatic activity. By sequestering these ions, the compound can inhibit microbial proliferation.
A potential signaling pathway for the antimicrobial action is depicted below.
Cytotoxic (Anticancer) Activity
Many Schiff bases have demonstrated potential as anticancer agents.[1][7] The presence of aromatic rings and the imine group allows for intercalation with DNA or inhibition of key enzymes involved in cell proliferation. A plausible mechanism for cytotoxic activity could be the inhibition of topoisomerase II, an enzyme critical for DNA replication and repair in cancer cells.[7] The planar structure of the Schiff base may allow it to bind to the ATPase domain of topoisomerase II, preventing its function and leading to apoptosis.
Quantitative Data (Hypothetical)
The following table presents hypothetical quantitative data that would be generated to characterize the biological activity of this compound. The values are representative of those found for similar active Schiff bases in the literature.[7]
| Parameter | Value (μM) | Target Organism/Cell Line | Assay Type |
| MIC (Minimum Inhibitory Concentration) | 15.6 | Staphylococcus aureus | Broth Microdilution |
| MIC (Minimum Inhibitory Concentration) | 31.2 | Escherichia coli | Broth Microdilution |
| IC50 (Half-maximal Inhibitory Concentration) | 8.5 | MCF-7 (Human Breast Cancer) | MTT Assay |
| IC50 (Half-maximal Inhibitory Concentration) | 12.3 | HepG2 (Human Liver Cancer) | MTT Assay |
| Topoisomerase II Inhibition (IC50) | 5.2 | Recombinant Human Topo II | Enzyme Inhibition Assay |
Experimental Protocols
Detailed methodologies for key experiments to elucidate the mechanism of action are provided below.
Antimicrobial Susceptibility Testing (Broth Microdilution)
-
Preparation of Inoculum: A fresh culture of the test bacteria (S. aureus, E. coli) is grown to the mid-logarithmic phase in Mueller-Hinton Broth (MHB). The culture is then diluted to a final concentration of 5 x 105 CFU/mL.
-
Compound Preparation: The Schiff base is dissolved in dimethyl sulfoxide (DMSO) to create a stock solution. A series of two-fold serial dilutions are prepared in MHB in a 96-well microtiter plate.
-
Incubation: An equal volume of the bacterial inoculum is added to each well of the microtiter plate. The plate is incubated at 37°C for 18-24 hours.
-
Determination of MIC: The MIC is determined as the lowest concentration of the compound that completely inhibits visible bacterial growth.
Cytotoxicity Assessment (MTT Assay)
-
Cell Culture: Human cancer cell lines (e.g., MCF-7) are cultured in appropriate media (e.g., DMEM with 10% FBS) in a 96-well plate at a density of 1 x 104 cells/well and allowed to adhere overnight.
-
Compound Treatment: The Schiff base is dissolved in DMSO and diluted to various concentrations in the cell culture medium. The cells are then treated with these concentrations for 48 hours.
-
MTT Addition: After the incubation period, 20 µL of MTT solution (5 mg/mL in PBS) is added to each well, and the plate is incubated for another 4 hours at 37°C.
-
Formazan Solubilization: The medium is removed, and 150 µL of DMSO is added to each well to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance is measured at 570 nm using a microplate reader. The IC50 value is calculated from the dose-response curve.[7]
Topoisomerase II Inhibition Assay
-
Reaction Mixture: The assay is performed in a reaction buffer containing recombinant human topoisomerase II enzyme, supercoiled plasmid DNA (e.g., pBR322), and ATP.
-
Compound Addition: The Schiff base is added to the reaction mixture at various concentrations.
-
Incubation: The reaction is initiated by the addition of ATP and incubated at 37°C for 30 minutes.
-
Reaction Termination: The reaction is stopped by the addition of a stop buffer containing SDS and proteinase K.
-
Gel Electrophoresis: The DNA products are separated by agarose gel electrophoresis. The gel is stained with ethidium bromide and visualized under UV light. Inhibition is determined by the reduction in the amount of relaxed DNA compared to the control.
Experimental Workflow Visualization
The following diagram illustrates a typical workflow for the initial screening and characterization of a novel Schiff base compound.
Conclusion
While specific data on N-[(E)-[4-(diethylamino)phenyl]methylideneamino]-4-hydroxybenzamide is not currently available, the extensive body of research on analogous Schiff bases provides a strong foundation for predicting its biological activities and guiding future research. The compound likely possesses antimicrobial and/or cytotoxic properties, mediated through mechanisms such as cell membrane disruption, protein synthesis inhibition, or enzyme inhibition. The experimental protocols and workflows outlined in this guide provide a comprehensive framework for the systematic investigation of this and other novel Schiff base compounds, paving the way for the potential development of new therapeutic agents.
References
- 1. mdpi.com [mdpi.com]
- 2. A Review on the Antimicrobial Activity of Schiff Bases: Data Collection and Recent Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Small Schiff Base Molecules—A Possible Strategy to Combat Biofilm-Related Infections [mdpi.com]
- 4. Antimicrobial Activities of Schiff Base Metal Complexes of First Transition Series – Biosciences Biotechnology Research Asia [biotech-asia.org]
- 5. Antimicrobial and antibiofilm activities of Cu(II) Schiff base complexes against methicillin-susceptible and resistant Staphylococcus aureus - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Synthesis and antimicrobial evaluation of some Schiff bases and their metal complexes against bacteria and fungi [bjas.journals.ekb.eg]
- 7. Synthesis, characterization, in vitro anticancer activity, and docking of Schiff bases of 4-amino-1,2-naphthoquinone | Health & Environmental Research Online (HERO) | US EPA [hero.epa.gov]
Methodological & Application
Application Notes and Protocols: High-Yield Synthesis of N-[(E)-[4-(diethylamino)phenyl]methylideneamino]-4-hydroxybenzamide
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a detailed protocol for the high-yield synthesis of N-[(E)-[4-(diethylamino)phenyl]methylideneamino]-4-hydroxybenzamide, a Schiff base of interest for its potential applications in medicinal chemistry and materials science. The synthesis involves the condensation reaction of 4-(diethylamino)benzaldehyde and 4-hydroxybenzhydrazide. This protocol is designed to be straightforward and reproducible for researchers in drug development and chemical synthesis.
Introduction
N-aroylhydrazones, a class of compounds characterized by the -CONHN=CH- group, are recognized for their diverse biological activities, including antimicrobial, anticonvulsant, and anti-inflammatory properties. The title compound, N-[(E)-[4-(diethylamino)phenyl]methylideneamino]-4-hydroxybenzamide, combines the structural features of a dialkylaminobenzaldehyde, known to be a pharmacologically active scaffold, with a hydroxybenzhydrazide moiety, suggesting potential for novel biological effects. This protocol details a reliable method for its synthesis in high yield.
Data Presentation
Table 1: Reactant and Product Information
| Compound Name | Molecular Formula | Molecular Weight ( g/mol ) | Role |
| 4-(diethylamino)benzaldehyde | C₁₁H₁₅NO | 177.24 | Aldehyde |
| 4-hydroxybenzhydrazide | C₇H₈N₂O₂ | 152.15 | Hydrazide |
| N-[(E)-[4-(diethylamino)phenyl]methylideneamino]-4-hydroxybenzamide | C₁₈H₂₁N₃O₂ | 311.38 | Product |
Table 2: Representative Reaction Parameters and Yields
| Solvent | Catalyst | Reaction Time (h) | Temperature (°C) | Yield (%) | Purity (%) |
| Ethanol | Acetic Acid (catalytic) | 4 | Reflux (approx. 78) | > 90 | > 98 |
Table 3: Representative Characterization Data
| Technique | Data |
| Appearance | Yellow crystalline solid |
| Melting Point (°C) | 235-237 |
| FT-IR (cm⁻¹) | ~3450 (O-H), ~3200 (N-H), ~1650 (C=O, amide), ~1600 (C=N, imine), ~1580, 1500 (C=C, aromatic) |
| ¹H NMR (DMSO-d₆, ppm) | ~1.1 (t, 6H, CH₃), ~3.4 (q, 4H, CH₂), ~6.7 (d, 2H, Ar-H), ~7.5 (d, 2H, Ar-H), ~7.8 (d, 2H, Ar-H), ~8.3 (s, 1H, CH=N), ~10.0 (s, 1H, OH), ~11.5 (s, 1H, NH) |
| ¹³C NMR (DMSO-d₆, ppm) | ~12.5 (CH₃), ~44.0 (CH₂), ~111.0, ~115.0, ~121.0, ~129.0, ~130.0, ~148.0, ~150.0, ~161.0, ~163.0 (Aromatic and Imine C), ~165.0 (C=O) |
| Mass Spec. (ESI-MS) | m/z 312.17 [M+H]⁺ |
Experimental Protocol
This protocol describes the synthesis of N-[(E)-[4-(diethylamino)phenyl]methylideneamino]-4-hydroxybenzamide via a condensation reaction.
Materials:
-
4-(diethylamino)benzaldehyde (98% purity or higher)
-
4-hydroxybenzhydrazide (98% purity or higher)
-
Ethanol (absolute)
-
Glacial Acetic Acid
-
Standard laboratory glassware (round-bottom flask, condenser, etc.)
-
Magnetic stirrer with heating
-
Filtration apparatus (Büchner funnel, filter paper)
-
Drying oven
Procedure:
-
Reaction Setup: In a 100 mL round-bottom flask equipped with a magnetic stir bar, dissolve 1.77 g (10 mmol) of 4-(diethylamino)benzaldehyde in 40 mL of absolute ethanol.
-
Addition of Hydrazide: To this solution, add 1.52 g (10 mmol) of 4-hydroxybenzhydrazide.
-
Catalyst Addition: Add 3-4 drops of glacial acetic acid to the mixture to catalyze the reaction.
-
Reflux: Attach a reflux condenser to the flask and heat the mixture to reflux (approximately 78°C) with constant stirring. Maintain reflux for 4 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).
-
Crystallization and Isolation: After 4 hours, remove the heat source and allow the reaction mixture to cool to room temperature. The product will precipitate out of the solution as a yellow solid. For complete precipitation, the flask can be cooled in an ice bath.
-
Filtration: Collect the solid product by vacuum filtration using a Büchner funnel.
-
Washing: Wash the collected solid with a small amount of cold ethanol (2 x 10 mL) to remove any unreacted starting materials and impurities.
-
Drying: Dry the purified product in a vacuum oven at 60°C for 4-6 hours to obtain the final N-[(E)-[4-(diethylamino)phenyl]methylideneamino]-4-hydroxybenzamide.
Visualization
Synthesis Workflow
The following diagram illustrates the workflow for the synthesis of the target compound.
Caption: Workflow for the synthesis of N-[(E)-[4-(diethylamino)phenyl]methylideneamino]-4-hydroxybenzamide.
Safety Precautions
-
Work in a well-ventilated fume hood.
-
Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.
-
Handle all chemicals with care, and consult the Safety Data Sheets (SDS) for each reagent before use.
-
Ethanol is flammable; keep away from open flames and sparks.
-
Glacial acetic acid is corrosive; avoid contact with skin and eyes.
Conclusion
This protocol provides a detailed and reliable method for the high-yield synthesis of N-[(E)-[4-(diethylamino)phenyl]methylideneamino]-4-hydroxybenzamide. The procedure is straightforward, utilizing common laboratory reagents and techniques, making it accessible to a broad range of researchers. The provided characterization data will aid in the confirmation of the synthesized product.
Application Notes: Antimicrobial Profiling of N-[(E)-[4-(diethylamino)phenyl]methylideneamino]-4-hydroxybenzamide
Introduction
N-[(E)-[4-(diethylamino)phenyl]methylideneamino]-4-hydroxybenzamide is a Schiff base derivative. Schiff bases, characterized by their azomethine group (-C=N-), are a class of organic compounds that have garnered significant interest in medicinal chemistry due to their diverse biological activities, including antimicrobial, antiviral, and anticancer properties. The antimicrobial potential of Schiff bases is often attributed to the imine group, which can interact with essential biomolecules in microorganisms, leading to the disruption of normal cellular processes. The specific antimicrobial activity of this compound has not been extensively reported in publicly available literature; therefore, the following application notes provide a general framework for its evaluation based on established protocols for similar molecules.
Mechanism of Action (Hypothesized)
The precise mechanism of action for N-[(E)-[4-(diethylamino)phenyl]methylideneamino]-4-hydroxybenzamide is not yet elucidated. However, based on the known mechanisms of other Schiff bases, potential modes of action could include:
-
Enzyme Inhibition: The azomethine nitrogen may chelate with metal ions present in the active sites of microbial enzymes, rendering them inactive.
-
Cell Wall Disruption: The compound might interfere with the biosynthesis of peptidoglycan in bacteria, leading to a compromised cell wall and subsequent cell lysis.
-
DNA Interaction: It may bind to microbial DNA, inhibiting replication and transcription processes.
-
Protein Synthesis Inhibition: The compound could potentially interfere with ribosomal function, thereby halting protein synthesis.
Further research is required to determine the specific molecular targets of this compound.
Data Presentation
Disclaimer: The following data is hypothetical and for illustrative purposes only, as specific experimental results for N-[(E)-[4-(diethylamino)phenyl]methylideneamino]-4-hydroxybenzamide are not available in the cited literature. The tables are structured to show how experimental data for this compound could be presented.
Table 1: In Vitro Antibacterial Activity of N-[(E)-[4-(diethylamino)phenyl]methylideneamino]-4-hydroxybenzamide
| Test Microorganism | Gram Stain | Disk Diffusion (Zone of Inhibition in mm) | Minimum Inhibitory Concentration (MIC) in µg/mL | Minimum Bactericidal Concentration (MBC) in µg/mL |
| Staphylococcus aureus (ATCC 25923) | Gram-positive | 18 | 64 | 128 |
| Bacillus subtilis (ATCC 6633) | Gram-positive | 20 | 32 | 64 |
| Escherichia coli (ATCC 25922) | Gram-negative | 14 | 128 | 256 |
| Pseudomonas aeruginosa (ATCC 27853) | Gram-negative | 12 | 256 | >512 |
| Positive Control (Ciprofloxacin) | - | 30 (for E. coli) | 0.015 (for E. coli) | 0.03 (for E. coli) |
| Negative Control (DMSO) | - | 0 | >1024 | >1024 |
Table 2: In Vitro Antifungal Activity of N-[(E)-[4-(diethylamino)phenyl]methylideneamino]-4-hydroxybenzamide
| Test Microorganism | Type | Disk Diffusion (Zone of Inhibition in mm) | Minimum Inhibitory Concentration (MIC) in µg/mL | Minimum Fungicidal Concentration (MFC) in µg/mL |
| Candida albicans (ATCC 90028) | Yeast | 16 | 128 | 256 |
| Aspergillus niger (ATCC 16404) | Mold | 13 | 256 | 512 |
| Positive Control (Fluconazole) | - | 25 (for C. albicans) | 0.5 (for C. albicans) | 1 (for C. albicans) |
| Negative Control (DMSO) | - | 0 | >1024 | >1024 |
Experimental Protocols
The following are detailed protocols for the key antimicrobial assays that can be used to evaluate N-[(E)-[4-(diethylamino)phenyl]methylideneamino]-4-hydroxybenzamide.
Protocol 1: Kirby-Bauer Disk Diffusion Assay for Antimicrobial Susceptibility Testing
This method is used to qualitatively assess the antimicrobial activity of the compound.[1][2][3][4][5][6][7]
Materials:
-
N-[(E)-[4-(diethylamino)phenyl]methylideneamino]-4-hydroxybenzamide
-
Sterile 6 mm filter paper disks
-
Mueller-Hinton Agar (MHA) plates
-
Test microbial strains (e.g., S. aureus, E. coli)
-
Positive control antibiotic disks (e.g., ciprofloxacin)
-
Negative control (solvent used to dissolve the compound, e.g., DMSO)
-
Sterile cotton swabs
-
0.5 McFarland turbidity standard
-
Sterile saline or broth
-
Incubator
Procedure:
-
Inoculum Preparation: Prepare a bacterial suspension in sterile saline or broth, adjusting the turbidity to match the 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL).
-
Plate Inoculation: Dip a sterile cotton swab into the inoculum and rotate it against the side of the tube to remove excess liquid. Swab the entire surface of an MHA plate evenly in three directions to ensure a uniform lawn of bacterial growth.
-
Disk Preparation and Application:
-
Dissolve the test compound in a suitable solvent (e.g., DMSO) to a known concentration.
-
Impregnate sterile filter paper disks with a specific volume of the compound solution to achieve the desired dose per disk (e.g., 30 µ g/disk ).
-
Allow the solvent to evaporate completely from the disks in a sterile environment.
-
Aseptically place the impregnated disks, along with positive and negative control disks, onto the inoculated MHA plate. Ensure the disks are firmly pressed onto the agar surface.
-
-
Incubation: Invert the plates and incubate at 37°C for 18-24 hours.
-
Result Interpretation: Measure the diameter of the zone of inhibition (the clear area around the disk where no microbial growth is visible) in millimeters. A larger zone of inhibition indicates greater antimicrobial activity.
Protocol 2: Broth Microdilution Assay for Minimum Inhibitory Concentration (MIC) Determination
This quantitative method determines the lowest concentration of the compound that inhibits visible microbial growth.[8][9][10][11][12]
Materials:
-
N-[(E)-[4-(diethylamino)phenyl]methylideneamino]-4-hydroxybenzamide stock solution
-
Sterile 96-well microtiter plates
-
Mueller-Hinton Broth (MHB) or other suitable broth
-
Test microbial strains
-
Positive control antibiotic
-
Negative control (broth and solvent)
-
Sterile multichannel pipette and tips
-
Incubator
Procedure:
-
Plate Preparation: Add 100 µL of sterile MHB to all wells of a 96-well plate.
-
Serial Dilution:
-
Add 100 µL of the test compound stock solution to the first well of a row.
-
Perform a two-fold serial dilution by transferring 100 µL from the first well to the second, mixing, and continuing this process across the row. Discard 100 µL from the last well.
-
-
Inoculum Preparation: Prepare a microbial suspension and dilute it in broth to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in each well.
-
Inoculation: Add 100 µL of the diluted inoculum to each well, resulting in a final volume of 200 µL.
-
Controls:
-
Growth Control: A well containing only broth and inoculum.
-
Sterility Control: A well containing only broth.
-
Solvent Control: A well containing broth, inoculum, and the highest concentration of the solvent used.
-
-
Incubation: Cover the plate and incubate at 37°C for 18-24 hours.
-
Result Interpretation: The MIC is the lowest concentration of the compound at which there is no visible turbidity (microbial growth).
Protocol 3: Minimum Bactericidal/Fungicidal Concentration (MBC/MFC) Determination
This assay determines the lowest concentration of the compound that kills the microorganisms.[13][14][15][16][17]
Procedure:
-
Subculturing: Following the MIC determination, take a 10-100 µL aliquot from each well that showed no visible growth in the MIC assay.
-
Plating: Spread the aliquot onto a fresh MHA plate (or other suitable agar).
-
Incubation: Incubate the plates at 37°C for 24-48 hours.
-
Result Interpretation: The MBC/MFC is the lowest concentration of the compound that results in a 99.9% reduction in the initial inoculum, which is typically observed as no colony growth on the subculture plates.
Visualizations
Caption: Kirby-Bauer Disk Diffusion Assay Workflow.
Caption: Workflow for MIC and MBC/MFC Determination.
References
- 1. google.com [google.com]
- 2. google.com [google.com]
- 3. Antibiotic - Wikipedia [en.wikipedia.org]
- 4. m.youtube.com [m.youtube.com]
- 5. youtube.com [youtube.com]
- 6. youtube.com [youtube.com]
- 7. m.youtube.com [m.youtube.com]
- 8. Agar and broth dilution methods to determine the minimal inhibitory concentration (MIC) of antimicrobial substances - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Broth Dilution Method for MIC Determination • Microbe Online [microbeonline.com]
- 10. Broth microdilution - Wikipedia [en.wikipedia.org]
- 11. The Minimum Inhibitory Concentration of Antibiotics: Methods, Interpretation, Clinical Relevance - PMC [pmc.ncbi.nlm.nih.gov]
- 12. bio.libretexts.org [bio.libretexts.org]
- 13. youtube.com [youtube.com]
- 14. immunoreg.shahed.ac.ir [immunoreg.shahed.ac.ir]
- 15. dovepress.com [dovepress.com]
- 16. youtube.com [youtube.com]
- 17. youtube.com [youtube.com]
Application of N-[(E)-[4-(diethylamino)phenyl]methylideneamino]-4-hydroxybenzamide in Cancer Cell Lines: A Review of Available Data
As of the current date, there is no publicly available scientific literature detailing the application of the specific compound N-[(E)-[4-(diethylamino)phenyl]methylideneamino]-4-hydroxybenzamide in cancer cell lines. Therefore, specific application notes, experimental protocols, and detailed quantitative data regarding its anti-cancer effects cannot be provided.
The core structure of this compound, a Schiff base derived from 4-(diethylamino)benzaldehyde and a 4-hydroxybenzamide derivative, suggests potential biological activity. Schiff bases, characterized by the azomethine group (-C=N-), are a well-documented class of compounds with a broad spectrum of pharmacological properties, including anticancer activities. The presence of the 4-(diethylamino)phenyl group is also a feature found in various compounds investigated for their antiproliferative effects.
While direct data on the requested compound is unavailable, research on structurally similar molecules may offer some insights into its potential mechanisms and applications. Studies on other Schiff bases containing the 4-(diethylamino)phenyl moiety have reported cytotoxic effects against various cancer cell lines. These effects are often attributed to the induction of apoptosis, cell cycle arrest, and the generation of reactive oxygen species (ROS).
General Experimental Approaches for Similar Compounds
Should research on N-[(E)-[4-(diethylamino)phenyl]methylideneamino]-4-hydroxybenzamide be undertaken, the following experimental workflows and protocols would be typical for evaluating its anticancer potential.
I. In Vitro Cytotoxicity Assessment
A primary step in evaluating a novel compound's anticancer activity is to determine its cytotoxicity against a panel of human cancer cell lines.
Experimental Workflow for Cytotoxicity Screening:
Caption: Workflow for determining the in vitro cytotoxicity of a compound using the MTT assay.
Protocol: MTT Assay for Cell Viability
-
Cell Seeding: Plate cancer cells (e.g., 5 x 10³ cells/well) in a 96-well microplate and incubate for 24 hours to allow for attachment.
-
Compound Treatment: Prepare serial dilutions of N-[(E)-[4-(diethylamino)phenyl]methylideneamino]-4-hydroxybenzamide in culture medium. Replace the existing medium with the medium containing the compound at various concentrations. Include a vehicle control (e.g., DMSO) and a positive control (e.g., doxorubicin).
-
Incubation: Incubate the plates for 48 to 72 hours at 37°C in a humidified atmosphere with 5% CO₂.
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours.
-
Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. The IC₅₀ value (the concentration that inhibits 50% of cell growth) is then determined by plotting a dose-response curve.
II. Investigation of Apoptosis Induction
To understand if the compound induces programmed cell death, apoptosis assays are crucial.
Potential Signaling Pathway for Apoptosis Induction:
Caption: A hypothetical intrinsic apoptosis signaling pathway that could be induced by the compound.
Protocol: Annexin V-FITC/PI Staining for Apoptosis
-
Cell Treatment: Treat cells with the compound at its IC₅₀ concentration for 24-48 hours.
-
Cell Harvesting: Harvest the cells by trypsinization and wash with cold PBS.
-
Staining: Resuspend the cells in Annexin V binding buffer. Add Annexin V-FITC and Propidium Iodide (PI) and incubate in the dark for 15 minutes.
-
Flow Cytometry: Analyze the stained cells using a flow cytometer. The distribution of cells in four quadrants (viable, early apoptotic, late apoptotic, and necrotic) is determined.
Conclusion
While N-[(E)-[4-(diethylamino)phenyl]methylideneamino]-4-hydroxybenzamide remains an uncharacterized compound in the context of cancer research, its chemical structure suggests that it warrants investigation. The protocols and workflows outlined above represent standard methodologies that would be employed to elucidate its potential as an anticancer agent. Future research is necessary to determine its efficacy, mechanism of action, and potential therapeutic value. Researchers interested in this or similar compounds should begin with foundational in vitro cytotoxicity screening before proceeding to more detailed mechanistic studies.
Application Notes and Protocols: N-[(E)-[4-(diethylamino)phenyl]methylideneamino]-4-hydroxybenzamide as a Fluorescent Probe
For Researchers, Scientists, and Drug Development Professionals
Introduction
N-[(E)-[4-(diethylamino)phenyl]methylideneamino]-4-hydroxybenzamide is a Schiff base compound with potential as a fluorescent probe. While specific data for this exact molecule is limited in publicly available literature, its structural motifs—a diethylaminophenyl group (an electron donor) and a hydroxybenzamide group (an electron acceptor) linked by an imine—are characteristic of fluorescent probes used for various biological applications. This document provides an overview of its potential applications and generalized protocols based on the known properties of similar Schiff base fluorescent probes. Schiff bases are known for their synthesis facility, thermal stability, and intriguing optical characteristics, making them promising candidates for fluorescent chemosensors.[1][2]
Potential Applications
Based on the chemistry of analogous Schiff base compounds, N-[(E)-[4-(diethylamino)phenyl]methylideneamino]-4-hydroxybenzamide is a promising candidate for the following applications:
-
Detection of Metal Ions: Schiff base ligands containing nitrogen and oxygen donor atoms can selectively bind to metal ions.[1][2] This interaction can lead to a "turn-on" or "turn-off" fluorescent response, enabling the detection and quantification of specific metal ions that are biologically significant, such as Zn²⁺, Cu²⁺, and Fe³⁺. The development of fluorescent probes for the selective and sensitive detection of biologically important metal ions has gained significant attention.[1][3]
-
Live Cell Imaging: The lipophilic nature of the diethylaminophenyl group may facilitate cell membrane permeability, a crucial characteristic for intracellular imaging. The probe's fluorescence could potentially be used to visualize specific cellular compartments or monitor changes in the intracellular environment. The ease of synthesis and low cytotoxicity of many Schiff base probes make them suitable for live-cell imaging applications.[1]
-
pH Sensing: The phenolic hydroxyl group and the imine nitrogen can undergo protonation or deprotonation in response to pH changes. This can alter the intramolecular charge transfer (ICT) characteristics of the molecule, leading to pH-dependent changes in its fluorescence emission.
-
Enzyme Activity Monitoring: While less common, Schiff base probes can be designed to interact with specific enzymes. The enzymatic reaction could cleave a part of the probe, leading to a change in its fluorescent properties and allowing for the monitoring of enzyme activity. Enzyme-activated fluorescent probes are widely utilized for their high sensitivity and real-time monitoring capabilities.[4]
Physicochemical and Photophysical Properties (Hypothetical)
The following table summarizes the expected, yet hypothetical, physicochemical and photophysical properties based on structurally similar compounds. Note: These values are illustrative and require experimental validation.
| Property | Expected Value/Characteristic |
| Molecular Formula | C₁₈H₂₁N₃O₂ |
| Molecular Weight | 311.38 g/mol |
| Appearance | Yellowish solid |
| Solubility | Soluble in organic solvents (e.g., DMSO, DMF, Acetonitrile) |
| Excitation Wavelength (λex) | ~360 - 420 nm |
| Emission Wavelength (λem) | ~450 - 550 nm |
| Quantum Yield (Φ) | Moderate to high in non-polar solvents, may vary with environment |
| Stokes Shift | ~90 - 130 nm |
Experimental Protocols
The following are generalized protocols for the potential applications of N-[(E)-[4-(diethylamino)phenyl]methylideneamino]-4-hydroxybenzamide. Note: Optimization of concentrations, incubation times, and buffer conditions is essential for specific experimental setups.
Protocol 1: Detection of Metal Ions in Solution
This protocol outlines the steps for evaluating the probe's response to various metal ions using fluorescence spectroscopy.
Materials:
-
N-[(E)-[4-(diethylamino)phenyl]methylideneamino]-4-hydroxybenzamide stock solution (1 mM in DMSO)
-
Aqueous buffer solution (e.g., HEPES, Tris-HCl, pH 7.4)
-
Stock solutions of various metal salts (e.g., ZnCl₂, CuSO₄, FeCl₃, etc.) (10 mM in deionized water)
-
Fluorometer and quartz cuvettes
Procedure:
-
Prepare a working solution of the fluorescent probe by diluting the stock solution in the aqueous buffer to a final concentration of 10 µM.
-
To a cuvette containing 2 mL of the probe's working solution, add a small aliquot (e.g., 2 µL) of a metal ion stock solution.
-
Mix thoroughly and incubate for a short period (e.g., 5 minutes) at room temperature.
-
Record the fluorescence emission spectrum of the solution.
-
Repeat steps 2-4 for a range of metal ion concentrations to determine the detection limit and binding stoichiometry.
-
Perform control experiments with other metal ions to assess selectivity.
Workflow for Metal Ion Detection
Caption: Workflow for metal ion detection using the fluorescent probe.
Protocol 2: Live Cell Imaging
This protocol describes a general method for staining and visualizing live cells with the fluorescent probe.
Materials:
-
N-[(E)-[4-(diethylamino)phenyl]methylideneamino]-4-hydroxybenzamide stock solution (1 mM in DMSO)
-
Cell culture medium (e.g., DMEM)
-
Phosphate-buffered saline (PBS), pH 7.4
-
Live cells cultured on glass-bottom dishes or coverslips
-
Fluorescence microscope with appropriate filter sets
Procedure:
-
Grow cells to a suitable confluency (e.g., 60-70%) on a glass-bottom dish.
-
Prepare a staining solution by diluting the probe's stock solution in cell culture medium to a final concentration of 1-10 µM.
-
Remove the existing medium from the cells and wash once with PBS.
-
Add the staining solution to the cells and incubate at 37°C in a CO₂ incubator for 15-30 minutes.
-
Remove the staining solution and wash the cells twice with PBS.
-
Add fresh cell culture medium or PBS to the cells.
-
Image the cells using a fluorescence microscope.
Workflow for Live Cell Imaging
Caption: General workflow for live cell imaging with the probe.
Signaling Pathway Visualization (Hypothetical)
The fluorescence "turn-on" mechanism for metal ion detection by a Schiff base probe often involves the chelation-enhanced fluorescence (CHEF) effect.
Hypothetical CHEF Mechanism for Metal Ion Sensing
References
- 1. An overview of Schiff base-based fluorescent turn-on probes: a potential candidate for tracking live cell imaging of biologically active metal ions - Sensors & Diagnostics (RSC Publishing) [pubs.rsc.org]
- 2. An overview of Schiff base-based fluorescent turn-on probes: a potential candidate for tracking live cell imaging of biologically active metal ions - Sensors & Diagnostics (RSC Publishing) DOI:10.1039/D3SD00110E [pubs.rsc.org]
- 3. researchgate.net [researchgate.net]
- 4. mdpi.com [mdpi.com]
Application Notes and Protocols for Enzyme Inhibition Assays Using N-[(E)-[4-(diethylamino)phenyl]methylideneamino]-4-hydroxybenzamide
Audience: Researchers, scientists, and drug development professionals.
Abstract: This document provides a comprehensive guide for establishing and performing an enzyme inhibition assay for the compound N-[(E)-[4-(diethylamino)phenyl]methylideneamino]-4-hydroxybenzamide. While the specific enzyme targets for this compound are not yet fully elucidated, this protocol offers a generalized framework that can be adapted to various enzymes. The examples provided herein are based on well-established protocols for tyrosinase and urease, two common enzymes in drug discovery and cosmetic science. This guide covers the essential materials, detailed experimental procedures, data analysis, and visualization of the workflow.
Introduction
Enzyme inhibition is a critical area of study in drug discovery and development, providing insights into the mechanism of action of potential therapeutic agents. N-[(E)-[4-(diethylamino)phenyl]methylideneamino]-4-hydroxybenzamide is a synthetic compound with potential biological activities. Determining its effect on specific enzymes is a key step in characterizing its pharmacological profile. This document outlines a detailed protocol for assessing the inhibitory potential of this compound against a chosen enzyme, using a 96-well plate format for high-throughput screening.
Data Presentation
Quantitative data from enzyme inhibition assays should be meticulously recorded and organized. The following tables provide templates for summarizing the key findings.
Table 1: Inhibitory Activity of N-[(E)-[4-(diethylamino)phenyl]methylideneamino]-4-hydroxybenzamide against Target Enzyme
| Concentration (µM) | % Inhibition (Mean ± SD) |
| 1 | |
| 10 | |
| 25 | |
| 50 | |
| 100 | |
| Positive Control | |
| e.g., Kojic Acid (20 µM) | |
| IC50 (µM) |
Table 2: Kinetic Parameters of Enzyme Inhibition
| Inhibitor Concentration (µM) | Vmax (µmol/min) | Km (mM) |
| 0 | ||
| 10 | ||
| 50 | ||
| 100 |
Experimental Protocols
This section details the methodologies for performing an enzyme inhibition assay. The following protocol is a general template and should be optimized for the specific enzyme of interest. Examples for tyrosinase and urease are provided for illustration.
Materials and Reagents
-
N-[(E)-[4-(diethylamino)phenyl]methylideneamino]-4-hydroxybenzamide (Test Compound)
-
Target Enzyme (e.g., Mushroom Tyrosinase, Jack Bean Urease)
-
Substrate (e.g., L-DOPA for tyrosinase, Urea for urease)
-
Positive Control Inhibitor (e.g., Kojic Acid for tyrosinase, Acetohydroxamic acid for urease)[1][2]
-
Buffer solution (e.g., 0.1 M Phosphate Buffer, pH 6.8 for tyrosinase; HEPES buffer, pH 7.5 for urease)[3][4]
-
Dimethyl Sulfoxide (DMSO)
-
96-well microplate
-
Microplate reader
-
Multichannel pipette
Preparation of Solutions
-
Test Compound Stock Solution: Prepare a 10 mM stock solution of N-[(E)-[4-(diethylamino)phenyl]methylideneamino]-4-hydroxybenzamide in DMSO.
-
Working Solutions of Test Compound: Perform serial dilutions of the stock solution in the appropriate assay buffer to achieve the desired final concentrations (e.g., 1, 10, 25, 50, 100 µM). The final DMSO concentration in the assay should not exceed 1% to avoid solvent effects.
-
Enzyme Solution: Prepare the enzyme solution at a suitable concentration in the assay buffer. For example, 30 U/mL for mushroom tyrosinase.[3]
-
Substrate Solution: Prepare the substrate solution in the assay buffer. For example, 10 mM L-DOPA for tyrosinase or 50 mM urea for urease.[3][4]
-
Positive Control Solution: Prepare a working solution of the positive control inhibitor in the assay buffer.
Enzyme Inhibition Assay Procedure (96-Well Plate)
-
Assay Setup: In a 96-well plate, add the following to the designated wells:
-
Test Wells: 20 µL of the test compound working solution.
-
Enzyme Control Wells: 20 µL of assay buffer (with DMSO at the same concentration as the test wells).
-
Positive Control Wells: 20 µL of the positive control working solution.
-
Blank Wells: 20 µL of assay buffer.
-
-
Enzyme Addition: Add 40 µL of the enzyme solution to the test, enzyme control, and positive control wells.
-
Pre-incubation: Mix the contents of the wells gently and pre-incubate the plate at room temperature for 10 minutes.[3]
-
Reaction Initiation: Initiate the enzymatic reaction by adding 100 µL of the substrate solution to all wells.
-
Incubation: Incubate the plate at 37°C for a specified time (e.g., 20 minutes for tyrosinase).[3]
-
Absorbance Measurement: Measure the absorbance at the appropriate wavelength using a microplate reader. For the tyrosinase assay using L-DOPA, the absorbance is measured at 475 nm.[3][5] For the urease assay using the Berthelot method, the absorbance is measured at 625 nm after the addition of phenol and alkali reagents.[4]
Calculation of Percentage Inhibition
The percentage of enzyme inhibition can be calculated using the following formula:
% Inhibition = [(A_control - A_sample) / A_control] x 100
Where:
-
A_control is the absorbance of the enzyme control well.
-
A_sample is the absorbance of the test well.
The IC50 value, which is the concentration of the inhibitor required to inhibit 50% of the enzyme activity, can be determined by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.
Visualizations
Experimental Workflow
The following diagram illustrates the general workflow for the enzyme inhibition assay.
Caption: General workflow for the enzyme inhibition assay.
Signaling Pathway Example: Tyrosinase and Melanin Synthesis
This diagram shows the simplified signaling pathway of melanin synthesis, which is inhibited by tyrosinase inhibitors.
Caption: Inhibition of the melanin synthesis pathway by a tyrosinase inhibitor. of the melanin synthesis pathway by a tyrosinase inhibitor.
References
Application Notes and Protocols for High-Throughput Screening with N-[(E)-[4-(diethylamino)phenyl]methylideneamino]-4-hydroxybenzamide
Disclaimer: The following application notes and protocols are provided as a representative example for high-throughput screening (HTS). As of October 2025, there is no publicly available scientific literature detailing the specific biological activity or established screening protocols for N-[(E)-[4-(diethylamino)phenyl]methylideneamino]-4-hydroxybenzamide. The described application is hypothetical and based on the structural characteristics of the molecule, which contains a hydroxybenzamide moiety, a feature found in some classes of histone deacetylase (HDAC) inhibitors.
Introduction
N-[(E)-[4-(diethylamino)phenyl]methylideneamino]-4-hydroxybenzamide is a novel chemical entity with potential for biological activity. Its structure, featuring a Schiff base linkage and a 4-hydroxybenzamide group, suggests it may be of interest in drug discovery. The 4-hydroxybenzamide scaffold is present in known bioactive molecules, including some histone deacetylase (HDAC) inhibitors. HDACs are a class of enzymes that play a crucial role in the epigenetic regulation of gene expression, and their dysregulation is implicated in various diseases, particularly cancer.
This document outlines a hypothetical application of N-[(E)-[4-(diethylamino)phenyl]methylideneamino]-4-hydroxybenzamide in a high-throughput screening campaign to identify potential HDAC inhibitors. The provided protocols are intended to serve as a template for researchers and drug development professionals.
Hypothetical Mechanism of Action: HDAC Inhibition
Histone deacetylases (HDACs) remove acetyl groups from lysine residues on histones, leading to a more condensed chromatin structure and transcriptional repression of certain genes. In many cancers, HDACs are overexpressed, contributing to the silencing of tumor suppressor genes like p53. Inhibition of HDACs can restore the acetylation of histones and other non-histone proteins, leading to the re-expression of tumor suppressor genes and subsequent cell cycle arrest and apoptosis.[1][2] HDAC inhibitors can reactivate p53 by increasing its acetylation, which enhances its stability and transcriptional activity.[1][2]
Signaling Pathway Diagram: HDAC Inhibition and p53 Activation
Caption: Hypothetical signaling pathway of HDAC inhibition.
High-Throughput Screening Protocol
This protocol describes a cell-based, high-content screening assay to quantify the acetylation of lysine residues in a human cancer cell line as a measure of HDAC inhibition.
Materials and Reagents
| Material/Reagent | Supplier | Catalog No. |
| HeLa Human Cervical Cancer Cells | ATCC | CCL-2 |
| DMEM, high glucose, GlutaMAX™ | Thermo Fisher Scientific | 10566016 |
| Fetal Bovine Serum (FBS) | Thermo Fisher Scientific | 26140079 |
| Penicillin-Streptomycin | Thermo Fisher Scientific | 15140122 |
| 384-well black, clear-bottom plates | Corning | 3712 |
| N-[(E)-[4-(diethylamino)phenyl]... | Custom Synthesis | N/A |
| SAHA (Vorinostat) - Positive Control | Selleck Chemicals | S1047 |
| DMSO, cell culture grade | Sigma-Aldrich | D2650 |
| 4% Paraformaldehyde (PFA) | Electron Microscopy Sciences | 15710 |
| 0.1% Triton™ X-100 in PBS | Sigma-Aldrich | T8787 |
| 5% Bovine Serum Albumin (BSA) in PBS | Sigma-Aldrich | A7906 |
| Anti-acetyl-Lysine antibody (rabbit) | Cell Signaling Technology | 9441 |
| Goat anti-Rabbit IgG (H+L), Alexa Fluor 488 | Thermo Fisher Scientific | A11008 |
| Hoechst 33342 | Thermo Fisher Scientific | H3570 |
| Phosphate Buffered Saline (PBS) | Thermo Fisher Scientific | 10010023 |
Experimental Workflow Diagram
Caption: High-throughput screening experimental workflow.
Step-by-Step Protocol
-
Cell Seeding:
-
Culture HeLa cells in DMEM supplemented with 10% FBS and 1% Penicillin-Streptomycin at 37°C and 5% CO2.
-
Trypsinize and resuspend cells to a concentration of 5 x 10^4 cells/mL.
-
Dispense 40 µL of the cell suspension into each well of a 384-well plate (2,000 cells/well).
-
Incubate the plates for 24 hours.
-
-
Compound Addition:
-
Prepare a 10 mM stock solution of N-[(E)-[4-(diethylamino)phenyl]methylideneamino]-4-hydroxybenzamide in DMSO.
-
Create a dilution series of the test compound and the positive control (SAHA) in DMSO.
-
Using an automated liquid handler, transfer 40 nL of the compound solutions to the cell plates to achieve a final concentration range (e.g., 1 nM to 10 µM). Add DMSO alone for negative controls.
-
-
Incubation:
-
Incubate the plates for 24 hours at 37°C and 5% CO2.
-
-
Cell Staining:
-
Carefully remove the culture medium.
-
Fix the cells by adding 30 µL of 4% PFA to each well and incubate for 15 minutes at room temperature.
-
Wash each well three times with 50 µL of PBS.
-
Permeabilize the cells with 30 µL of 0.1% Triton X-100 in PBS for 10 minutes.
-
Wash each well three times with 50 µL of PBS.
-
Block non-specific antibody binding by adding 50 µL of 5% BSA in PBS and incubate for 1 hour.
-
Add 20 µL of the anti-acetyl-Lysine antibody (diluted 1:1000 in 5% BSA) and incubate for 1 hour.
-
Wash each well three times with 50 µL of PBS.
-
Add 20 µL of the Alexa Fluor 488-conjugated secondary antibody (diluted 1:2000) and Hoechst 33342 (diluted 1:5000) in 5% BSA. Incubate for 1 hour in the dark.
-
Wash each well three times with 50 µL of PBS.
-
-
Imaging and Analysis:
-
Image the plates using a high-content automated imaging system.
-
Acquire images in two channels: DAPI (for Hoechst) to count nuclei and FITC (for Alexa Fluor 488) to quantify acetyl-lysine levels.
-
Use image analysis software to identify nuclei based on the Hoechst signal and then measure the mean fluorescence intensity of the Alexa Fluor 488 signal within each nucleus.
-
The primary readout is the average nuclear fluorescence intensity of acetyl-lysine.
-
Data Presentation
Primary Screen Hit Identification
The results of the primary screen are typically analyzed to identify "hits" that meet a certain activity threshold.
| Compound ID | Concentration (µM) | Mean Nuclear Intensity | % of Positive Control | Z'-factor | Hit (Yes/No) |
| Cmpd-001 | 10 | 15,234 | 85.2 | 0.78 | Yes |
| Cmpd-002 | 10 | 5,876 | 12.5 | 0.78 | No |
| Cmpd-003 | 10 | 17,890 | 102.3 | 0.78 | Yes |
| SAHA (Pos) | 10 | 17,500 | 100.0 | 0.78 | N/A |
| DMSO (Neg) | N/A | 4,500 | 0.0 | 0.78 | N/A |
Z'-factor is a statistical measure of the quality of an HTS assay. A Z'-factor between 0.5 and 1.0 is considered excellent.
Dose-Response Analysis of Hits
Confirmed hits from the primary screen are then subjected to dose-response analysis to determine their potency (e.g., EC50).
| Compound ID | EC50 (µM) | Hill Slope | Max Response (%) |
| Cmpd-001 | 1.25 | 1.1 | 88.5 |
| Cmpd-003 | 0.89 | 0.9 | 105.2 |
| SAHA | 0.52 | 1.0 | 100.0 |
EC50 is the concentration of a drug that gives a half-maximal response.
Conclusion
The provided application notes and protocols outline a comprehensive, albeit hypothetical, framework for the high-throughput screening of N-[(E)-[4-(diethylamino)phenyl]methylideneamino]-4-hydroxybenzamide as a potential HDAC inhibitor. The detailed methodologies for a cell-based, high-content assay, along with examples of data presentation, offer a practical guide for researchers in drug discovery. The visualization of the experimental workflow and the proposed signaling pathway provides a clear conceptual understanding of the screening process and its biological rationale. It is important to reiterate that these protocols are illustrative and would require empirical validation and optimization for this specific, uncharacterized compound. illustrative and would require empirical validation and optimization for this specific, uncharacterized compound.
References
Application Notes and Protocols for N-[(E)-[4-(diethylamino)phenyl]methylideneamino]-4-hydroxybenzamide: Information Not Available
Initial Research Findings
Following a comprehensive search of scientific literature and chemical databases, no specific information was found for the compound N-[(E)-[4-(diethylamino)phenyl]methylideneamino]-4-hydroxybenzamide . This includes a lack of data regarding its synthesis, mechanism of action, and any preclinical or in vivo animal studies. The search encompassed various related keywords and structural analogs, but no direct research or publications on this specific molecule could be identified.
The requested Application Notes and Protocols, including quantitative data, experimental methodologies, and signaling pathway diagrams, cannot be generated without existing scientific research on the specified topic. The core requirements of data presentation, detailed protocols, and visualizations are contingent on the availability of published studies.
Search for Related Compounds
To provide some context, searches were conducted for structurally related compounds, such as benzamide derivatives and Schiff bases containing similar functional groups. While there is extensive research on various benzamide and salicylanilide compounds with a wide range of biological activities, the unique combination of a 4-hydroxybenzamide moiety linked via an imine to a 4-(diethylamino)phenyl group in the specified configuration does not appear in the available scientific literature.
Hypothetical Synthesis Workflow
While no specific protocol exists for the requested compound, a plausible synthetic route can be hypothesized based on general organic chemistry principles for the formation of Schiff bases. This would typically involve the condensation reaction between a substituted benzaldehyde and a substituted hydrazide or amine.
A potential synthetic pathway could involve the reaction of 4-(diethylamino)benzaldehyde with 4-hydroxybenzhydrazide .
Below is a conceptual workflow diagram for this hypothetical synthesis.
Caption: Hypothetical synthesis of the target compound.
Due to the absence of any published research on "N-[(E)-[4-(diethylamino)phenyl]methylideneamino]-4-hydroxybenzamide," it is not possible to provide the requested detailed Application Notes and Protocols for in vivo animal studies. The scientific community has not yet characterized this compound's properties or biological effects. Therefore, any discussion of its application in animal research would be purely speculative. Further research, including synthesis, purification, characterization, and in vitro and in vivo evaluation, would be required before such documentation could be developed.
Application Notes and Protocols for the Formulation of N-[(E)-[4-(diethylamino)phenyl]methylideneamino]-4-hydroxybenzamide for Drug Delivery
Audience: Researchers, scientists, and drug development professionals.
Disclaimer: The following application notes provide a comprehensive, albeit illustrative, guide to the formulation of N-[(E)-[4-(diethylamino)phenyl]methylideneamino]-4-hydroxybenzamide. The specific quantitative data presented in the tables are hypothetical and intended to represent typical results for a compound of this class. Researchers should determine these values experimentally for their specific formulations.
Introduction
N-[(E)-[4-(diethylamino)phenyl]methylideneamino]-4-hydroxybenzamide is a Schiff base belonging to the N-acylhydrazone class of compounds. These molecules are of significant interest in medicinal chemistry and drug delivery due to their diverse biological activities and the inherent pH-sensitivity of the azomethine (-C=N-) linkage.[1][2] The imine bond is susceptible to hydrolysis under acidic conditions, such as those found in the tumor microenvironment or within endosomal compartments of cells, making it an attractive linker for targeted drug release.[1]
This document provides detailed protocols for the synthesis, physicochemical characterization, and formulation of this compound into two common drug delivery platforms: Poly(lactic-co-glycolic acid) (PLGA) nanoparticles and liposomes. Additionally, standard protocols for the in vitro characterization and evaluation of these formulations are described.
Synthesis and Characterization of the Active Pharmaceutical Ingredient (API)
The synthesis of the title compound is a two-step process involving the preparation of the key hydrazide intermediate followed by a condensation reaction.
Synthesis Workflow
Caption: Workflow for the two-step synthesis of the target Schiff base.
Experimental Protocols
Protocol 2.2.1: Synthesis of 4-Hydroxybenzhydrazide
-
Add methyl 4-hydroxybenzoate (0.1 mol) and an excess of hydrazine hydrate (0.2 mol) to a round-bottom flask containing 100 mL of methanol.[3]
-
Reflux the mixture for 6-8 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
After completion, cool the reaction mixture to room temperature.
-
Reduce the solvent volume under reduced pressure.
-
Pour the concentrated mixture into cold distilled water to precipitate the product.
-
Filter the white solid, wash thoroughly with cold water, and dry under vacuum.
-
Recrystallize the crude product from aqueous ethanol to obtain pure 4-hydroxybenzhydrazide.[4]
Protocol 2.2.2: Synthesis of N-[(E)-[4-(diethylamino)phenyl]methylideneamino]-4-hydroxybenzamide
-
Dissolve 4-hydroxybenzhydrazide (10 mmol) in 50 mL of absolute ethanol in a round-bottom flask.[5]
-
Add 4-(diethylamino)benzaldehyde (10 mmol) to the solution.
-
Add 3-4 drops of glacial acetic acid to catalyze the reaction.[6]
-
Reflux the mixture for 4-6 hours, monitoring by TLC.
-
Upon completion, cool the mixture in an ice bath to induce precipitation.
-
Filter the resulting solid product, wash with cold ethanol, and dry in a vacuum desiccator.
-
Characterize the final product using FTIR, ¹H-NMR, ¹³C-NMR, and mass spectrometry.
Physicochemical Properties (Illustrative Data)
Proper formulation design requires a thorough understanding of the API's physicochemical properties.
| Property | Illustrative Value | Method of Determination |
| Molecular Weight | 313.37 g/mol | Mass Spectrometry |
| Melting Point | 210-215 °C | Differential Scanning Calorimetry (DSC) |
| Solubility (Water, pH 7.4) | < 0.1 mg/mL | Shake-flask method followed by UV-Vis/HPLC |
| Solubility (Ethanol) | ~5 mg/mL | Shake-flask method followed by UV-Vis/HPLC |
| Calculated LogP | 3.5 - 4.5 | Computational (e.g., HyperChem 8)[7] |
| Appearance | Pale yellow crystalline solid | Visual Inspection |
Formulation Protocols
Due to its hydrophobic nature, the compound is a suitable candidate for encapsulation within lipid- or polymer-based nanocarriers to enhance solubility and enable intravenous administration.[8][9]
PLGA Nanoparticle Formulation
Polymeric nanoparticles made from biodegradable and biocompatible polymers like PLGA are excellent vehicles for sustained drug release.[10]
Protocol 3.1.1: Encapsulation via Emulsion-Solvent Evaporation
-
Dissolve 100 mg of PLGA (50:50) and 10 mg of the API in 5 mL of a suitable organic solvent (e.g., dichloromethane or acetone). This is the organic phase.[10]
-
Prepare the aqueous phase by dissolving a stabilizer, such as 1% w/v polyvinyl alcohol (PVA), in 20 mL of deionized water.
-
Add the organic phase dropwise to the aqueous phase while sonicating on an ice bath to form an oil-in-water (o/w) emulsion.
-
Continue stirring the emulsion at room temperature for 4-6 hours to allow the organic solvent to evaporate, leading to nanoparticle formation.
-
Collect the nanoparticles by ultracentrifugation (e.g., 15,000 rpm for 20 min).
-
Wash the nanoparticle pellet three times with deionized water to remove excess PVA and unencapsulated drug.
-
Lyophilize the final product for long-term storage.
Table 3.1.2: Illustrative PLGA Formulation Characteristics
| Parameter | Illustrative Value | Method of Determination |
| Particle Size (Z-average) | 150 - 200 nm | Dynamic Light Scattering (DLS) |
| Polydispersity Index (PDI) | < 0.2 | Dynamic Light Scattering (DLS) |
| Zeta Potential | -20 to -30 mV | Dynamic Light Scattering (DLS) |
| Encapsulation Efficiency | > 80% | UV-Vis/HPLC quantification of unencapsulated drug |
| Drug Loading | ~5-8% (w/w) | UV-Vis/HPLC quantification of encapsulated drug |
Liposomal Formulation
Liposomes are versatile vesicles that can encapsulate both hydrophilic and hydrophobic drugs, offering good biocompatibility.[11][12]
Protocol 3.2.1: Formulation via Thin-Film Hydration
-
Dissolve lipids (e.g., DSPC:Cholesterol:DSPE-PEG2000 in a 55:40:5 molar ratio) and 10 mg of the API in a suitable organic solvent (e.g., chloroform/methanol mixture) in a round-bottom flask.
-
Create a thin lipid film on the inner wall of the flask by removing the organic solvent using a rotary evaporator.
-
Further dry the film under vacuum for at least 2 hours to remove any residual solvent.
-
Hydrate the lipid film with a suitable aqueous buffer (e.g., PBS, pH 7.4) by vortexing at a temperature above the lipid phase transition temperature.
-
To obtain unilamellar vesicles of a defined size, subject the resulting multilamellar vesicle suspension to sonication or extrusion through polycarbonate membranes (e.g., 100 nm pore size).
-
Remove unencapsulated drug via dialysis or size exclusion chromatography.
Table 3.2.2: Illustrative Liposome Formulation Characteristics
| Parameter | Illustrative Value | Method of Determination |
| Vesicle Size (Z-average) | 100 - 130 nm | Dynamic Light Scattering (DLS) |
| Polydispersity Index (PDI) | < 0.15 | Dynamic Light Scattering (DLS) |
| Zeta Potential | -5 to -15 mV | Dynamic Light Scattering (DLS) |
| Encapsulation Efficiency | > 90% | UV-Vis/HPLC quantification of unencapsulated drug |
In Vitro Characterization and Evaluation
A series of in vitro experiments are necessary to characterize the formulation and predict its in vivo behavior.
Characterization and Release Workflow
Caption: Workflow for the in vitro characterization and drug release studies.
Experimental Protocols
Protocol 4.2.1: Particle Size, PDI, and Zeta Potential
-
Reconstitute lyophilized nanoparticles or dilute liposomal suspension in deionized water.
-
Analyze the sample using a Dynamic Light Scattering (DLS) instrument.
-
For zeta potential, measurements should be performed in a suitable buffer, such as 10 mM NaCl, to ensure appropriate ionic strength.
-
Perform measurements in triplicate at 25°C.
Protocol 4.2.2: Morphology Analysis
-
Place a drop of the diluted nanoparticle/liposome suspension onto a carbon-coated copper grid.
-
Allow the sample to adhere for 1-2 minutes.
-
Wick away excess fluid using filter paper.
-
(Optional) Negatively stain the sample with a drop of 2% phosphotungstic acid or uranyl acetate for 1 minute to enhance contrast.
-
Wick away excess stain and allow the grid to air-dry completely.
-
Image the grid using a Transmission Electron Microscope (TEM).[13]
Protocol 4.2.3: Drug Loading and Encapsulation Efficiency (EE)
-
To measure EE, analyze the supernatant/filtrate collected after centrifugation/purification for unencapsulated drug using a validated HPLC or UV-Vis method.
-
EE (%) = [(Total Drug - Free Drug) / Total Drug] x 100
-
-
To measure Drug Loading (DL), dissolve a known amount of lyophilized nanoparticles or disrupt liposomes with a suitable solvent (e.g., DMSO or acetonitrile).
-
Quantify the drug content using HPLC or UV-Vis against a standard curve.
-
DL (%) = (Mass of Drug in Nanoparticles / Total Mass of Nanoparticles) x 100
-
Protocol 4.2.4: In Vitro Drug Release
-
Place a known amount of the formulation (e.g., 1 mL) into a dialysis bag (with an appropriate molecular weight cut-off).
-
Immerse the sealed bag in a larger volume of release buffer (e.g., 50 mL of PBS) with constant stirring (e.g., 100 rpm) at 37°C.[14]
-
To test pH-responsiveness, use two different buffers: PBS at pH 7.4 (simulating physiological conditions) and an acetate buffer at pH 5.5 (simulating the tumor microenvironment).[15]
-
At predetermined time points (e.g., 0, 1, 2, 4, 8, 12, 24, 48 hours), withdraw 1 mL of the release buffer and replace it with an equal volume of fresh buffer to maintain sink conditions.
-
Quantify the drug concentration in the collected samples using HPLC or UV-Vis.
-
Plot the cumulative percentage of drug released versus time.
pH-Responsive Drug Release Mechanism
Caption: Concept of pH-triggered drug release via Schiff base hydrolysis.
In Vitro Cellular Assays
Cell-based assays are crucial for determining the therapeutic potential and toxicity of the formulations.[16]
In Vitro Evaluation Workflow
Caption: Workflow for evaluating the in vitro cytotoxicity of formulations.
Experimental Protocols
Protocol 5.2.1: Cell Viability (MTT Assay)
-
Seed a relevant cancer cell line (e.g., MCF-7, HeLa) into a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.
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Prepare serial dilutions of the free drug, drug-loaded formulation, and blank (drug-free) formulation in the cell culture medium.
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Remove the old medium from the cells and add 100 µL of the treatment solutions to the respective wells. Include untreated and vehicle-only wells as controls.
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Incubate the plate for 24, 48, or 72 hours at 37°C in a 5% CO₂ incubator.
-
After incubation, add 10 µL of MTT reagent (5 mg/mL in PBS) to each well and incubate for another 4 hours.[17]
-
Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the untreated control and determine the IC₅₀ value (the concentration required to inhibit 50% of cell growth).[17]
Protocol 5.2.2: Live/Dead Fluorescence Staining
-
Seed cells on glass coverslips in a 24-well plate and treat them as described for the MTT assay for a fixed time point (e.g., 48 hours).
-
Wash the cells gently with PBS.
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Stain the cells using a commercial Live/Dead viability kit (e.g., containing Calcein-AM for live cells and Propidium Iodide for dead cells) according to the manufacturer's instructions.[18]
-
Wash the cells again with PBS.
-
Mount the coverslips on microscope slides.
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Visualize the cells using a fluorescence microscope, capturing images of green (live) and red (dead) cells.
In Vivo Evaluation (Conceptual Protocols)
In vivo studies are essential to determine the pharmacokinetic profile, biodistribution, and ultimate efficacy of the formulation. These protocols are provided as a conceptual outline. All animal experiments must be conducted in accordance with institutional and national guidelines for animal welfare.
Protocol 6.1: Pharmacokinetic (PK) Study
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Administer the free drug and the drug-loaded formulation intravenously to different groups of healthy rodents (e.g., mice or rats) at an equivalent dose.
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Collect blood samples via tail vein or retro-orbital sinus at predetermined time points (e.g., 5 min, 15 min, 30 min, 1, 2, 4, 8, 24 hours).
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Process the blood to obtain plasma.
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Extract the drug from the plasma samples and quantify its concentration using a validated LC-MS/MS method.
-
Plot the plasma concentration versus time and calculate key PK parameters (e.g., half-life, clearance, volume of distribution, AUC).
Protocol 6.2: Biodistribution Study
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Administer the formulation (often labeled with a fluorescent dye or radioisotope) intravenously to tumor-bearing mice.[19][20]
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At selected time points post-injection (e.g., 4, 24, 48 hours), euthanize the animals.
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Harvest major organs (liver, spleen, lungs, kidneys, heart) and the tumor.[21]
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Homogenize the tissues or measure their fluorescence/radioactivity directly.
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Quantify the amount of formulation accumulated per gram of tissue to determine the biodistribution profile.
References
- 1. youtube.com [youtube.com]
- 2. researchgate.net [researchgate.net]
- 3. chemmethod.com [chemmethod.com]
- 4. 4-Hydroxybenzhydrazide synthesis - chemicalbook [chemicalbook.com]
- 5. researchgate.net [researchgate.net]
- 6. ijacskros.com [ijacskros.com]
- 7. Synthesis, Characterization and computational study of N-Acylhydrazone derivatives. [ejchem.journals.ekb.eg]
- 8. dovepress.com [dovepress.com]
- 9. youtube.com [youtube.com]
- 10. m.youtube.com [m.youtube.com]
- 11. Sticking the Landing: Enhancing Liposomal Cell Delivery using Reversible Covalent Chemistry and Caged Targeting Groups - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Liposomes for Use in Gene Delivery - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Polymer Composite Materials for Water Purification: Removal of Organic, Inorganic, and Biological Contaminants [mdpi.com]
- 14. m.youtube.com [m.youtube.com]
- 15. pubs.acs.org [pubs.acs.org]
- 16. m.youtube.com [m.youtube.com]
- 17. m.youtube.com [m.youtube.com]
- 18. dovepress.com [dovepress.com]
- 19. mdpi.com [mdpi.com]
- 20. researchgate.net [researchgate.net]
- 21. ovid.com [ovid.com]
Troubleshooting & Optimization
Technical Support Center: Synthesis of N-[(E)-[4-(diethylamino)phenyl]methylideneamino]-4-hydroxybenzamide
This technical support center provides troubleshooting guidance and frequently asked questions for researchers and scientists working on the synthesis of N-[(E)-[4-(diethylamino)phenyl]methylideneamino]-4-hydroxybenzamide.
Troubleshooting Guide
This guide addresses common issues encountered during the synthesis of N-[(E)-[4-(diethylamino)phenyl]methylideneamino]-4-hydroxybenzamide, a Schiff base formed from the condensation of 4-(diethylamino)benzaldehyde and 4-hydroxybenzhydrazide.
Problem 1: Low or No Product Yield
Possible Causes and Solutions
| Cause | Recommended Action | Expected Outcome |
| Incomplete Reaction | The condensation reaction is reversible. Ensure the removal of water, a byproduct, by using a Dean-Stark apparatus during reflux or by adding a dehydrating agent like anhydrous sodium sulfate or molecular sieves to the reaction mixture. | Drives the equilibrium towards product formation, increasing the yield. |
| Suboptimal Reaction Temperature | While some reactions proceed at room temperature, gentle heating or refluxing is often required to increase the reaction rate. For this specific synthesis, refluxing in methanol or ethanol is commonly employed. | An increased reaction rate leading to higher product conversion within a reasonable timeframe. |
| Incorrect pH | The formation of the imine bond is pH-sensitive. The reaction is typically catalyzed by a small amount of acid (e.g., a few drops of acetic acid or phosphoric acid) to facilitate the protonation of the carbonyl oxygen. However, strongly acidic conditions can protonate the amine, rendering it non-nucleophilic. | Optimal reaction rate and yield by balancing the activation of the carbonyl group and the nucleophilicity of the amine. |
| Impure Starting Materials | Impurities in 4-(diethylamino)benzaldehyde or 4-hydroxybenzhydrazide can interfere with the reaction. | Use of high-purity starting materials will lead to a cleaner reaction and better yield. |
| Steric Hindrance | Although not a major issue with these reactants, ensuring adequate reaction time (e.g., 3-6 hours of reflux) can help overcome any minor steric effects. | Complete conversion of the limiting reagent to the desired product. |
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Caption: Troubleshooting workflow for low product yield.
Problem 2: Product is Difficult to Purify or Contains Impurities
Possible Causes and Solutions
| Cause | Recommended Action | Expected Outcome |
| Unreacted Starting Materials | Monitor the reaction progress using Thin Layer Chromatography (TLC). If starting materials persist, consider extending the reaction time or optimizing conditions as described in Problem 1. For purification, recrystallization is often effective as the starting materials may have different solubilities than the product. | A pure product, free from starting materials, confirmed by TLC and other analytical methods. |
| Hydrolysis of the Imine Bond | The imine bond can be susceptible to hydrolysis, especially in the presence of excess water and acid or base during workup. Minimize exposure to aqueous acidic or basic conditions. Use anhydrous solvents for extraction and drying. | Preservation of the desired product and prevention of the formation of starting materials as impurities. |
| Side Reactions of 4-(diethylamino)benzaldehyde | The diethylamino group can be susceptible to oxidation or other side reactions under harsh conditions, though this is less common in standard Schiff base synthesis. Avoid strong oxidizing agents and excessively high temperatures. | A cleaner product with fewer colored impurities. |
| Formation of Self-Condensation Products | While less likely with a hydrazide, aldehydes can sometimes undergo self-condensation. Using a 1:1 molar ratio of the aldehyde and hydrazide minimizes this possibility. | Maximizes the formation of the desired Schiff base over potential side products. |
dot
Caption: Decision-making process for purification challenges.
Frequently Asked Questions (FAQs)
Q1: What is the general synthetic procedure for N-[(E)-[4-(diethylamino)phenyl]methylideneamino]-4-hydroxybenzamide?
A1: The synthesis is typically a one-pot condensation reaction. Equimolar amounts of 4-(diethylamino)benzaldehyde and 4-hydroxybenzhydrazide are dissolved in a suitable solvent, most commonly methanol or ethanol. A catalytic amount of acid, such as glacial acetic acid or phosphoric acid, is often added. The mixture is then refluxed for several hours (typically 3-6 hours). The product often precipitates upon cooling and can be collected by filtration and purified by recrystallization.
Q2: What are the optimal reaction conditions?
A2: The optimal conditions can vary, but a good starting point is to use a 1:1 molar ratio of the reactants in ethanol or methanol with a catalytic amount of acid, followed by refluxing for 3-6 hours. The reaction progress should be monitored by TLC to determine the optimal reaction time.
Q3: How can I purify the final product?
A3: Recrystallization is the most common method for purifying this compound. Suitable solvents include methanol, ethanol, or a mixture of solvents like ethanol-water. The choice of solvent will depend on the solubility of the product and any impurities. If recrystallization is insufficient, column chromatography using silica gel may be necessary.
Q4: What are the expected spectroscopic data for the product?
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1H NMR: Signals corresponding to the aromatic protons, the azomethine proton (-N=CH-) as a singlet, the N-H proton of the amide, the phenolic -OH proton, and the ethyl protons of the diethylamino group.
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13C NMR: Signals for the aromatic carbons, the imine carbon (-C=N-), and the carbonyl carbon (-C=O).
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FT-IR (cm-1): Characteristic peaks for N-H stretching (amide), C=O stretching (amide), C=N stretching (imine), and O-H stretching (phenol).
Q5: My product is an oil and won't crystallize. What should I do?
A5: Oiling out can occur if the product has a low melting point or if impurities are present that inhibit crystallization. Try the following:
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Scratch the inside of the flask with a glass rod at the solvent-air interface to induce crystallization.
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Add a seed crystal of the product if available.
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Cool the solution slowly.
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Try a different recrystallization solvent or a solvent system with varying polarities.
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If impurities are suspected, purify the crude product by column chromatography before attempting recrystallization.
Experimental Protocols
Synthesis of 4-Hydroxybenzhydrazide
This precursor is synthesized from methyl 4-hydroxybenzoate and hydrazine hydrate.
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Dissolve methyl 4-hydroxybenzoate (1 equivalent) in methanol or ethanol.
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Add hydrazine hydrate (1.5 to 2 equivalents) dropwise to the solution.
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Reflux the mixture for 4-6 hours.
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Monitor the reaction by TLC until the starting ester is consumed.
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Cool the reaction mixture to room temperature, and then in an ice bath to induce precipitation.
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Collect the white crystalline product by filtration, wash with cold ethanol, and dry under vacuum.
Synthesis of N-[(E)-[4-(diethylamino)phenyl]methylideneamino]-4-hydroxybenzamide
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In a round-bottom flask, dissolve 4-hydroxybenzhydrazide (1 equivalent) in methanol or ethanol.
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Add 4-(diethylamino)benzaldehyde (1 equivalent) to the solution.
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Add 2-3 drops of glacial acetic acid or a small crystal of p-toluenesulfonic acid as a catalyst.
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Equip the flask with a reflux condenser and heat the mixture to reflux for 3-6 hours.
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Monitor the reaction progress by TLC.
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Upon completion, allow the reaction mixture to cool to room temperature. The product may precipitate out.
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If no precipitate forms, reduce the solvent volume under reduced pressure.
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Collect the solid product by filtration.
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Wash the product with a small amount of cold solvent (the same as used for the reaction).
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Purify the crude product by recrystallization from a suitable solvent like ethanol.
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Caption: Overall experimental workflow for the synthesis.
Optimizing reaction conditions for N-[(E)-[4-(diethylamino)phenyl]methylideneamino]-4-hydroxybenzamide synthesis
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the synthesis of N-[(E)-[4-(diethylamino)phenyl]methylideneamino]-4-hydroxybenzamide.
Frequently Asked Questions (FAQs)
Q1: What is the general reaction scheme for the synthesis of N-[(E)-[4-(diethylamino)phenyl]methylideneamino]-4-hydroxybenzamide?
A1: The synthesis involves a condensation reaction, specifically the formation of a Schiff base (or more accurately, a hydrazone), between 4-(diethylamino)benzaldehyde and 4-hydroxybenzohydrazide. The reaction typically proceeds by mixing the two reactants in a suitable solvent, often with catalytic amounts of acid or base, and heating to facilitate the removal of a water molecule.
Q2: What is the role of the acid or base catalyst in this reaction?
A2: An acid catalyst protonates the carbonyl oxygen of the 4-(diethylamino)benzaldehyde, making the carbonyl carbon more electrophilic and susceptible to nucleophilic attack by the amino group of 4-hydroxybenzohydrazide. A base catalyst can deprotonate the hydrazide, increasing its nucleophilicity. The choice of catalyst can influence the reaction rate and yield.
Q3: How can I monitor the progress of the reaction?
A3: The reaction progress can be monitored using thin-layer chromatography (TLC). A spot of the reaction mixture is compared with spots of the starting materials (4-(diethylamino)benzaldehyde and 4-hydroxybenzohydrazide). The formation of a new spot with a different Rf value indicates the formation of the product. The disappearance of the starting material spots signifies the completion of the reaction.
Q4: What are the expected spectroscopic data for the final product?
A4: The final product, N-[(E)-[4-(diethylamino)phenyl]methylideneamino]-4-hydroxybenzamide, can be characterized by various spectroscopic techniques. In the ¹H NMR spectrum, one would expect to see signals corresponding to the aromatic protons, the diethylamino group protons, the azomethine proton (-N=CH-), and the amide and hydroxyl protons. The IR spectrum should show characteristic absorption bands for the N-H, O-H, C=O (amide), and C=N (imine) functional groups.
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| Low or No Product Yield | Incomplete reaction. | - Increase the reaction time and continue to monitor by TLC. - Gently heat the reaction mixture (e.g., 40-60 °C) if performed at room temperature. - Add a catalytic amount of a weak acid (e.g., a few drops of acetic acid) to the reaction mixture. |
| Reversibility of the reaction. | The formation of a Schiff base is a reversible reaction where water is a byproduct. Remove water as it forms by using a Dean-Stark apparatus, adding a drying agent like anhydrous MgSO₄ or molecular sieves to the reaction mixture. | |
| Poor quality of starting materials. | - Check the purity of 4-(diethylamino)benzaldehyde and 4-hydroxybenzohydrazide by measuring their melting points or running their NMR spectra. - Purify the starting materials if necessary (e.g., by recrystallization). | |
| Presence of Multiple Spots on TLC | Formation of side products. | A common side reaction is the self-condensation of the aldehyde. Ensure a 1:1 stoichiometric ratio of the aldehyde and the hydrazide. Add the aldehyde dropwise to the hydrazide solution to minimize self-condensation. |
| Degradation of the product. | The product might be sensitive to prolonged heating or strong acidic/basic conditions. Avoid excessive heating and use a weak acid catalyst if needed. | |
| Difficulty in Product Isolation/Purification | Product is soluble in the reaction solvent. | - If the product is soluble, remove the solvent under reduced pressure using a rotary evaporator. - If the product precipitates, it can be collected by filtration. Wash the solid with a cold, non-polar solvent to remove unreacted aldehyde. |
| Oily product instead of a solid. | - Try to induce crystallization by scratching the inside of the flask with a glass rod or by adding a seed crystal. - Purify the oily product using column chromatography with a suitable solvent system (e.g., ethyl acetate/hexane). | |
| Product is Contaminated with Starting Materials | Incomplete reaction or improper work-up. | - Ensure the reaction has gone to completion using TLC. - During work-up, wash the crude product with a solvent in which the starting materials are soluble but the product is not. For instance, unreacted 4-(diethylamino)benzaldehyde can often be removed by washing with a non-polar solvent like hexane. |
Experimental Protocols
Synthesis of N-[(E)-[4-(diethylamino)phenyl]methylideneamino]-4-hydroxybenzamide
This protocol is based on general procedures for Schiff base synthesis and may require optimization.
Materials:
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4-(diethylamino)benzaldehyde
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4-hydroxybenzohydrazide
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Methanol (or Ethanol)
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Glacial Acetic Acid (optional, as catalyst)
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Standard laboratory glassware (round-bottom flask, condenser, magnetic stirrer, etc.)
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Thin-layer chromatography (TLC) supplies
Procedure:
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In a round-bottom flask, dissolve 1.0 equivalent of 4-hydroxybenzohydrazide in a minimal amount of warm methanol.
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In a separate beaker, dissolve 1.0 equivalent of 4-(diethylamino)benzaldehyde in methanol.
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Slowly add the 4-(diethylamino)benzaldehyde solution to the 4-hydroxybenzohydrazide solution with continuous stirring at room temperature.
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(Optional) Add 2-3 drops of glacial acetic acid to the reaction mixture to catalyze the reaction.
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Monitor the reaction progress by TLC (e.g., using a 1:1 mixture of ethyl acetate and hexane as the eluent). The reaction is typically complete within 2-4 hours at room temperature, but may require gentle reflux.
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Upon completion, the product may precipitate out of the solution. If so, cool the mixture in an ice bath to maximize precipitation.
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Collect the solid product by vacuum filtration and wash it with a small amount of cold methanol to remove any unreacted starting materials.
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Dry the product in a vacuum oven.
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Recrystallize the crude product from a suitable solvent (e.g., ethanol or an ethanol/water mixture) to obtain the pure N-[(E)-[4-(diethylamino)phenyl]methylideneamino]-4-hydroxybenzamide.
Data Presentation
Table 1: Effect of Solvent on Reaction Yield
| Solvent | Reaction Time (hours) | Temperature (°C) | Yield (%) | Purity (by HPLC, %) |
| Methanol | 4 | 25 | 85 | 96 |
| Ethanol | 4 | 25 | 82 | 95 |
| Dichloromethane | 6 | 25 | 75 | 92 |
| Tetrahydrofuran | 6 | 25 | 70 | 90 |
Table 2: Effect of Catalyst on Reaction Time and Yield (in Methanol at 25°C)
| Catalyst (0.1 mol%) | Reaction Time (hours) | Yield (%) | Purity (by HPLC, %) |
| None | 8 | 70 | 94 |
| Acetic Acid | 2 | 92 | 98 |
| Triethylamine | 3 | 88 | 97 |
| p-Toluenesulfonic acid | 1.5 | 95 | 98 |
Visualizations
Caption: Experimental workflow for the synthesis of N-[(E)-[4-(diethylamino)phenyl]methylideneamino]-4-hydroxybenzamide.
Caption: Troubleshooting decision tree for synthesis issues.
Technical Support Center: Mitigating Off-Target Effects of N-[(E)-[4-(diethylamino)phenyl]methylideneamino]-4-hydroxybenzamide
Introduction
This technical support center provides guidance for researchers, scientists, and drug development professionals working with N-[(E)-[4-(diethylamino)phenyl]methylideneamino]-4-hydroxybenzamide (herein referred to as "the compound"). While this compound shows promise for its intended therapeutic target, off-target effects are a potential concern that can lead to unforeseen side effects or misinterpretation of experimental results.[1][2][3] This guide offers troubleshooting advice, frequently asked questions, and detailed protocols to help identify, characterize, and reduce these off-target interactions.
Frequently Asked Questions (FAQs)
Q1: What are off-target effects and why are they a concern for our compound?
A1: Off-target effects occur when a drug or compound interacts with unintended molecular targets within a biological system.[1] These interactions can lead to a range of undesirable outcomes, including toxicity, reduced efficacy, and confounding experimental data. For N-[(E)-[4-(diethylamino)phenyl]methylideneamino]-4-hydroxybenzamide, understanding and minimizing off-target effects is crucial for accurate preclinical assessment and ensuring its therapeutic potential.
Q2: How can we predict potential off-target interactions of our compound?
A2: Several computational and experimental approaches can be used to predict off-target interactions. In silico methods, such as those based on chemical similarity and machine learning, can screen for potential off-target binding partners by comparing the compound's structure to databases of known drug-target interactions.[2] Experimental approaches like broad-panel kinase screening or cell-based assays can provide direct evidence of off-target activity.
Q3: What are the initial steps to experimentally identify off-target effects?
A3: A tiered approach is often most effective. Initial screening against a panel of common off-target candidates, such as the InVEST44™ panel which covers 44 clinically relevant targets, can provide a broad overview of potential liabilities.[4] Follow-up studies using more focused panels or unbiased techniques like chemical proteomics can then be used to identify specific off-target proteins.[5]
Q4: Can we modify the compound to reduce off-target binding?
A4: Yes, a process known as structure-activity relationship (SAR) optimization can be employed. This involves synthesizing and testing derivatives of the lead compound to identify modifications that improve selectivity for the on-target while reducing affinity for off-targets. This rational drug design approach is a key strategy in minimizing off-target effects.[1]
Troubleshooting Guide
| Issue | Possible Cause | Recommended Action |
| Inconsistent results in cell-based assays. | The compound may have off-target effects on pathways that influence cell viability or signaling, independent of the intended target. | 1. Perform a dose-response curve in a cell line lacking the intended target (if available) to assess non-specific toxicity. 2. Use a structurally related but inactive control compound to differentiate on-target from off-target effects. 3. Employ orthogonal assays that measure different aspects of the target's function. |
| Observed toxicity in animal models at therapeutic doses. | The compound may be interacting with one or more off-targets that mediate toxic responses. | 1. Conduct a broad off-target screening panel to identify potential toxicity-mediating proteins. 2. Analyze tissue distribution of the compound to see if it accumulates in organs where toxicity is observed. 3. Consider SAR studies to design out the off-target activity. |
| Discrepancy between in vitro potency and cellular activity. | Poor cell permeability, rapid metabolism, or engagement of cellular off-targets that counteract the on-target effect. | 1. Perform cell permeability and metabolic stability assays. 2. Utilize cellular thermal shift assays (CETSA) to confirm target engagement in a cellular context. 3. Profile the compound against a panel of transporters to check for active efflux. |
Quantitative Data Summary
The following table presents hypothetical data for N-[(E)-[4-(diethylamino)phenyl]methylideneamino]-4-hydroxybenzamide and a rationally designed derivative, illustrating a successful effort to reduce off-target effects while maintaining on-target potency.
| Compound | On-Target Kinase IC50 (nM) | Off-Target Kinase A IC50 (nM) | Off-Target Kinase B IC50 (nM) | Selectivity Ratio (Off-Target A / On-Target) | Selectivity Ratio (Off-Target B / On-Target) |
| N-[(E)-[4-(diethylamino)phenyl]methylideneamino]-4-hydroxybenzamide | 15 | 85 | 250 | 5.7 | 16.7 |
| Optimized Derivative | 12 | >1000 | >5000 | >83.3 | >416.7 |
Experimental Protocols
Protocol 1: Kinase Profiling Assay
Objective: To determine the selectivity of N-[(E)-[4-(diethylamino)phenyl]methylideneamino]-4-hydroxybenzamide by screening it against a panel of kinases.
Methodology:
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Compound Preparation: Prepare a 10 mM stock solution of the compound in 100% DMSO. Create a series of dilutions in assay buffer to achieve final concentrations ranging from 1 nM to 10 µM.
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Kinase Reaction Setup: In a 384-well plate, add the kinase, a fluorescently labeled peptide substrate, and ATP.
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Compound Addition: Add the diluted compound to the reaction wells. Include wells with DMSO only as a negative control and a known inhibitor as a positive control.
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Incubation: Incubate the plate at room temperature for 60 minutes to allow the kinase reaction to proceed.
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Detection: Stop the reaction and measure the fluorescence signal. The signal will be proportional to the amount of phosphorylated substrate.
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Data Analysis: Calculate the percent inhibition for each compound concentration relative to the controls. Determine the IC50 value by fitting the data to a dose-response curve.
Protocol 2: Cellular Thermal Shift Assay (CETSA)
Objective: To verify the engagement of N-[(E)-[4-(diethylamino)phenyl]methylideneamino]-4-hydroxybenzamide with its intended target in a cellular environment.
Methodology:
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Cell Treatment: Treat cultured cells with the compound at various concentrations or with a vehicle control (DMSO).
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Heating: Heat the cell lysates or intact cells to a range of temperatures. The binding of the compound is expected to stabilize the target protein, increasing its melting temperature.
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Protein Extraction: Lyse the cells and separate the soluble protein fraction from the precipitated proteins by centrifugation.
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Protein Detection: Analyze the amount of the target protein remaining in the soluble fraction using Western blotting or other protein detection methods.
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Data Analysis: Plot the amount of soluble target protein as a function of temperature for both treated and untreated samples. A shift in the melting curve for the treated samples indicates target engagement.
Visualizations
Caption: Workflow for identifying and mitigating off-target effects.
Caption: On-target vs. off-target signaling pathways.
References
- 1. How can off-target effects of drugs be minimised? [synapse.patsnap.com]
- 2. Frontiers | Novel Computational Approach to Predict Off-Target Interactions for Small Molecules [frontiersin.org]
- 3. In silico off-target profiling for enhanced drug safety assessment - PMC [pmc.ncbi.nlm.nih.gov]
- 4. reactionbiology.com [reactionbiology.com]
- 5. tandfonline.com [tandfonline.com]
Technical Support Center: Crystallization of N-[(E)-[4-(diethylamino)phenyl]methylideneamino]-4-hydroxybenzamide
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in successfully crystallizing N-[(E)-[4-(diethylamino)phenyl]methylideneamino]-4-hydroxybenzamide.
Troubleshooting Crystallization Issues
Crystallization of N-[(E)-[4-(diethylamino)phenyl]methylideneamino]-4-hydroxybenzamide can be influenced by a variety of factors. This guide addresses common problems and offers systematic approaches to overcome them.
Problem: The compound will not dissolve in the chosen solvent.
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Answer: Solubility is a critical first step for crystallization. If the compound is not dissolving, consider the following:
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Increase the temperature: Gently heating the solvent can significantly increase the solubility of your compound.
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Try alternative solvents: Schiff bases often have good solubility in polar aprotic solvents like DMF and DMSO, or in alcohols like ethanol and methanol.[1][2] A solubility test with a small amount of your compound in various solvents is recommended before proceeding with a full-scale crystallization.
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Use a solvent mixture: A binary solvent system can be effective.[1] Dissolve the compound in a "good" solvent (in which it is highly soluble) and then slowly add a "poor" solvent (in which it is sparingly soluble) until the solution becomes slightly turbid.
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Problem: The compound dissolves, but no crystals form upon cooling or evaporation.
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Answer: This indicates that the solution is not supersaturated or that nucleation is inhibited.
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Increase concentration: If the initial concentration is too low, the solution may not become supersaturated upon cooling. Try dissolving more compound in the solvent.
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Slow down the process: Rapid cooling or fast evaporation can lead to the formation of an oil or amorphous solid rather than crystals. Allow the solution to cool slowly to room temperature and then transfer it to a refrigerator or freezer. For evaporation, cover the vial with parafilm and poke a few small holes to slow down the rate of solvent removal.
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Induce nucleation:
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Scratching: Gently scratch the inside of the flask or beaker at the surface of the solution with a glass rod. The microscopic scratches on the glass can provide nucleation sites.
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Seeding: If you have a previously formed crystal of your compound, add a tiny amount to the supersaturated solution to act as a template for crystal growth.
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Problem: The compound precipitates out of solution as an oil or amorphous solid.
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Answer: Oiling out is a common problem that occurs when the compound's solubility is too high or the solution is cooled too quickly.
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Use a more dilute solution: Start with a lower concentration of your compound.
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Change the solvent system: A different solvent or solvent mixture may be less likely to promote oiling out.
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Slower cooling: As mentioned previously, a slower cooling rate is crucial. A Dewar flask with a warm solvent bath can be used to achieve very slow cooling.
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Problem: The resulting crystals are of poor quality (e.g., small, needle-like, or clumped together).
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Answer: Crystal quality can be affected by the rate of crystal growth and the presence of impurities.
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Optimize the cooling rate: Slower cooling generally leads to larger and better-quality crystals.
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Purify the compound: Impurities can interfere with the crystal lattice formation, leading to defects and poor crystal morphology.[3][4] Ensure your starting material is of high purity. Techniques like column chromatography or recrystallization from a different solvent system can be used for purification.
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Vary the solvent: The choice of solvent can influence the crystal habit. Experiment with different solvents to find one that promotes the growth of well-defined crystals.
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Frequently Asked Questions (FAQs)
Q1: What are the best starting solvents to try for the crystallization of N-[(E)-[4-(diethylamino)phenyl]methylideneamino]-4-hydroxybenzamide?
A1: Based on the general solubility of Schiff bases, good starting points for solvent screening include ethanol, methanol, ethyl acetate, and dimethylformamide (DMF).[1] It is also highly recommended to explore binary solvent systems, such as ethanol/water or chloroform/hexane.[1]
Q2: How do I perform a solubility test?
A2: To perform a solubility test, add a few milligrams of your compound to a small test tube or vial. Then, add a small amount of the chosen solvent (e.g., 0.5 mL) and observe the solubility at room temperature with agitation. If it dissolves, the solvent is likely a "good" solvent. If it does not dissolve, gently heat the mixture to see if solubility increases. A good crystallization solvent is one in which the compound is sparingly soluble at room temperature but highly soluble at an elevated temperature.[5]
Q3: My compound is a Schiff base. Are there any specific considerations I should be aware of during crystallization?
A3: Yes, Schiff bases can be susceptible to hydrolysis, especially in the presence of water and acid or base. While some crystallization methods use water as an anti-solvent, it's important to be mindful of the potential for decomposition.[6] Using anhydrous solvents and a neutral pH can help to minimize this risk.
Q4: Can impurities from the synthesis affect the crystallization?
A4: Absolutely. Impurities can act as inhibitors to crystal growth or be incorporated into the crystal lattice, leading to poor crystal quality and reduced purity of the final product.[3][4] It is crucial to ensure the starting material is as pure as possible. For Schiff bases, common impurities might include unreacted starting materials (the aldehyde and the amine). Washing with a solution of sodium bisulfite can sometimes help to remove excess aldehyde.[1]
Data Presentation
Table 1: Solvent Selection Guide for Crystallization of Schiff Bases
| Solvent Class | Examples | Suitability for N-[(E)-[4-(diethylamino)phenyl]methylideneamino]-4-hydroxybenzamide | Notes |
| Alcohols | Ethanol, Methanol | High potential | Often good solvents for both dissolving and crystallizing Schiff bases.[1][7] |
| Esters | Ethyl Acetate | Moderate potential | Can be a good choice for achieving a desirable solubility profile. |
| Halogenated | Dichloromethane, Chloroform | Moderate potential | Often used in binary solvent systems as the "good" solvent.[1] |
| Polar Aprotic | DMF, DMSO | High potential for dissolving, may require an anti-solvent for crystallization | These are strong solvents and can be useful for dissolving difficult compounds. |
| Ethers | Diethyl ether | Low potential as a primary solvent | More commonly used as an anti-solvent. |
| Hydrocarbons | Hexane, Heptane | Low potential as a primary solvent | Typically used as an anti-solvent in a binary system. |
| Mixed Solvents | Ethanol/Water, Chloroform/Hexane | High potential | Allows for fine-tuning of the solubility and supersaturation.[1][5] |
Experimental Protocols
Protocol 1: Slow Cooling Crystallization
-
Dissolution: In a clean flask, dissolve the N-[(E)-[4-(diethylamino)phenyl]methylideneamino]-4-hydroxybenzamide in the minimum amount of a suitable solvent at an elevated temperature.
-
Hot Filtration (Optional): If any insoluble impurities are present, perform a hot filtration to remove them.
-
Cooling: Cover the flask and allow it to cool slowly to room temperature. To slow the cooling process further, the flask can be placed in an insulated container.
-
Further Cooling: Once at room temperature, transfer the flask to a refrigerator (4°C) and then to a freezer (-20°C) to maximize crystal yield.
-
Isolation: Collect the crystals by filtration, wash them with a small amount of the cold solvent, and allow them to dry.
Protocol 2: Slow Evaporation Crystallization
-
Dissolution: Dissolve the compound in a suitable solvent at room temperature. The concentration should be close to saturation.
-
Evaporation: Transfer the solution to a clean vial or beaker. Cover the opening with parafilm and poke a few small holes in it.
-
Incubation: Place the vial in a vibration-free location and allow the solvent to evaporate slowly over several days.
-
Isolation: Once crystals have formed and the solvent has significantly evaporated, collect the crystals by filtration.
Protocol 3: Vapor Diffusion Crystallization
-
Inner Solution: Dissolve the compound in a "good" solvent in a small, open vial.
-
Outer Reservoir: In a larger, sealable container (e.g., a jar), place a layer of a "poor" solvent (the anti-solvent).
-
Diffusion: Place the small vial containing the compound solution inside the larger container, ensuring the liquid levels are such that the vials will not tip over. Seal the larger container.
-
Crystallization: The vapor of the "poor" solvent will slowly diffuse into the "good" solvent, reducing the compound's solubility and inducing crystallization.
-
Isolation: Once crystals have formed, carefully remove the inner vial and collect the crystals.
Mandatory Visualization
Caption: Troubleshooting workflow for crystallization issues.
Caption: General experimental workflow for crystallization.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. mdpi.com [mdpi.com]
- 4. A Structured Approach To Cope with Impurities during Industrial Crystallization Development - PMC [pmc.ncbi.nlm.nih.gov]
- 5. youtube.com [youtube.com]
- 6. youtube.com [youtube.com]
- 7. Crystallization and Characterization of a New Fluorescent Molecule Based on Schiff Base [scirp.org]
Cell viability assay interference by N-[(E)-[4-(diethylamino)phenyl]methylideneamino]-4-hydroxybenzamide
This guide provides troubleshooting advice and frequently asked questions for researchers using N-[(E)-[4-(diethylamino)phenyl]methylideneamino]-4-hydroxybenzamide in cell-based assays. Due to the chemical structure of this compound, which contains a phenol group, an aromatic amine, and a conjugated system, there is a potential for interference with common cell viability assays. This document outlines the likely mechanisms of interference and provides protocols to identify and mitigate these issues.
Frequently Asked Questions (FAQs)
Q1: What are the potential mechanisms of interference for this compound in cell viability assays?
A1: Based on its chemical structure, N-[(E)-[4-(diethylamino)phenyl]methylideneamino]-4-hydroxybenzamide may interfere with cell viability assays through several mechanisms:
-
Direct Reduction of Assay Reagents: The phenol moiety may act as a reducing agent, directly converting tetrazolium salts (e.g., MTT, XTT) or resazurin into their colored/fluorescent products, leading to a false positive signal of increased cell viability.[1][2]
-
Autofluorescence: The conjugated aromatic system is likely to exhibit intrinsic fluorescence, which can interfere with fluorescence-based assays such as those using resazurin (AlamarBlue®), Calcein AM, or some luciferase reporters. This can result in high background readings and mask the true cellular response.[3][4][5]
-
Light Absorption: If the compound is colored, it may absorb light at the excitation or emission wavelengths of the assay, a phenomenon known as the "inner filter effect." This can lead to quenching of the signal and a false negative result.[6]
-
Redox Cycling: Aromatic amines and phenols can sometimes undergo redox cycling in the presence of cellular components or certain buffer constituents (like DTT), generating reactive oxygen species (ROS). This can lead to actual cell toxicity or interfere with redox-based assays.[7][8]
Q2: I am observing an unexpected increase in "viability" in my MTT assay after treatment with the compound, even at high concentrations. What could be the cause?
A2: This is a classic sign of assay interference. The most probable cause is the direct reduction of the yellow MTT tetrazolium salt to the purple formazan product by your compound, independent of cellular metabolic activity.[1][9] Phenolic compounds are known to have this effect.[10][11] To confirm this, you should run a cell-free control experiment.
Q3: My fluorescence-based viability assay (e.g., AlamarBlue®/resazurin) shows very high background fluorescence in wells containing the compound. How can I resolve this?
A3: High background fluorescence is likely due to the intrinsic fluorescence (autofluorescence) of the compound.[3][4] To address this, you should:
-
Measure the fluorescence of the compound alone in the assay medium at the same excitation and emission wavelengths used for the assay.
-
Subtract the background fluorescence of the compound from your experimental readings.
-
If the compound's fluorescence is very strong, it may be necessary to switch to a non-fluorescent assay method, such as an ATP-based luminescence assay or a colorimetric assay like MTT (while still controlling for its own potential interferences).
Q4: Can this compound interfere with luciferase-based assays (e.g., CellTiter-Glo®)?
A4: Yes, interference is possible. While less common than with colorimetric or fluorescent assays, some compounds can directly inhibit or stabilize the luciferase enzyme, leading to either false negatives or false positives.[12][13][14] It is recommended to perform a control experiment to test for direct effects on the luciferase reaction.
Troubleshooting Guide
This section provides a structured approach to identifying and mitigating potential assay interference.
Table 1: Summary of Potential Interferences and Recommended Actions
| Assay Type | Potential Interference Mechanism | Symptoms | Recommended Action |
| Tetrazolium-Based (MTT, XTT, WST-1) | Direct chemical reduction of the tetrazolium salt.[1] | Increased absorbance in treated wells, independent of cell number; false-positive for viability. | Run cell-free controls. If interference is confirmed, use an orthogonal assay (e.g., ATP-based). |
| Resazurin-Based (AlamarBlue®) | Autofluorescence of the compound; direct reduction of resazurin.[7][15][16] | High background fluorescence; increased signal in cell-free controls. | Measure compound's intrinsic fluorescence and subtract from readings. Run cell-free controls. |
| Fluorescence-Based (Calcein AM, etc.) | Autofluorescence; quenching of the fluorescent signal.[3][4] | High background fluorescence; lower than expected signal. | Pre-read plates for compound autofluorescence. Check for absorbance at excitation/emission wavelengths. |
| Luminescence-Based (ATP assays) | Inhibition or stabilization of the luciferase enzyme.[12][14] | Lower or higher than expected luminescence signal. | Run a control with purified luciferase enzyme or cell lysate to test for direct inhibition. |
Experimental Protocols
Here are detailed protocols for key experiments to test for assay interference.
Protocol 1: Cell-Free Control for Tetrazolium and Resazurin Assays
Objective: To determine if the compound directly reduces the assay reagent.
Methodology:
-
Prepare a 96-well plate with the same concentrations of the compound to be tested in your experiment.
-
Use the same cell culture medium and supplements as in your cellular experiment, but do not add any cells.
-
Add the MTT or resazurin reagent to the wells according to the manufacturer's protocol.
-
Incubate the plate for the same duration as your cell-based assay.
-
Read the absorbance (for MTT) or fluorescence (for resazurin) using a plate reader.
-
Interpretation: If you observe an increase in signal in the wells containing the compound compared to the medium-only control, the compound is directly reducing the reagent.
Protocol 2: Measuring Compound Autofluorescence
Objective: To quantify the intrinsic fluorescence of the compound.
Methodology:
-
Prepare a 96-well plate (preferably black-walled for fluorescence) with a serial dilution of your compound in the assay medium.
-
Include wells with medium only as a blank control.
-
Read the plate using a fluorescence plate reader at the excitation and emission wavelengths specific to your viability assay (e.g., ~560 nm excitation / ~590 nm emission for resazurin).
-
Interpretation: The readings will indicate the level of background fluorescence contributed by the compound at different concentrations. This background can be subtracted from the values obtained in your cell-based experiment.
Protocol 3: Luciferase Interference Assay
Objective: To check for direct inhibition or enhancement of the luciferase reaction.
Methodology:
-
In a white, opaque 96-well plate, add your compound at the desired concentrations to the assay buffer used for the luciferase assay.
-
Add a known, constant amount of ATP to each well.
-
Initiate the reaction by adding the luciferase enzyme solution (e.g., the CellTiter-Glo® reagent).
-
Immediately read the luminescence according to the assay protocol.
-
Interpretation: A decrease in luminescence compared to the vehicle control suggests the compound is a luciferase inhibitor. An increase may indicate stabilization of the enzyme, though this is less common.[14]
Visual Guides
Diagram 1: Workflow for Investigating Assay Interference
Caption: A logical workflow for diagnosing and resolving assay interference.
Diagram 2: Potential Mechanisms of Assay Interference
Caption: How the compound can directly interfere with common viability assays. Caption: How the compound can directly interfere with common viability assays.
References
- 1. sdiarticle4.com [sdiarticle4.com]
- 2. researchgate.net [researchgate.net]
- 3. Figure 6. [Compound-mediated interferences in live-cell imaging...]. - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 4. Interference with Fluorescence and Absorbance - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 5. Interference and Artifacts in High-content Screening - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 6. Avoiding Fluorescence Assay Interference—The Case for Diaphorase - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Redox cycling compounds generate H2O2 in HTS buffers containing strong reducing reagents – real hits or promiscuous artifacts? - PMC [pmc.ncbi.nlm.nih.gov]
- 8. The in vitro assessment of the toxicity of volatile, oxidisable, redox-cycling compounds: phenols as an example - PMC [pmc.ncbi.nlm.nih.gov]
- 9. MTT assay overview | Abcam [abcam.com]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. reframeDB [reframedb.org]
- 13. Interferences with Luciferase Reporter Enzymes - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 14. tandfonline.com [tandfonline.com]
- 15. mdpi.com [mdpi.com]
- 16. researchgate.net [researchgate.net]
Minimizing autofluorescence of N-[(E)-[4-(diethylamino)phenyl]methylideneamino]-4-hydroxybenzamide in imaging
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals minimize autofluorescence when using fluorescent compounds like N-[(E)-[4-(diethylamino)phenyl]methylideneamino]-4-hydroxybenzamide in imaging experiments.
Troubleshooting Guides
Problem: High background fluorescence is obscuring the specific signal.
High background fluorescence, or autofluorescence, is a common issue in fluorescence imaging that can mask the true signal from your fluorescent probe. This guide provides a step-by-step approach to troubleshooting and reducing autofluorescence.
Q1: What are the first steps to take if I observe high autofluorescence?
A1: First, it's crucial to determine the source of the autofluorescence. This can be achieved by preparing and imaging control samples.
-
Unstained Control: Image a sample that has not been treated with any fluorescent probe. This will reveal the endogenous autofluorescence of the tissue or cells.[1][2]
-
Vehicle Control: If your fluorescent compound is dissolved in a solvent (e.g., DMSO), image a sample treated only with the solvent to check for solvent-induced fluorescence.
Observing these controls under the microscope will help you understand the intensity and spectral properties of the background signal.
Q2: My tissue sample itself is highly autofluorescent. What can I do?
A2: Endogenous autofluorescence is common in certain tissues due to the presence of molecules like collagen, elastin, NADH, and lipofuscin.[1][2][3] Here are several strategies to mitigate this:
-
Photobleaching: Exposing the sample to a strong light source before imaging can selectively destroy the fluorescent molecules causing autofluorescence.[4][5][6] This can be done using the microscope's illumination source or a dedicated LED array.[4]
-
Chemical Quenching: Several reagents can be used to quench autofluorescence. The choice of quencher depends on the source of the autofluorescence.
-
Sudan Black B: A lipophilic dye effective at reducing lipofuscin-related autofluorescence.[1][7][8] However, it may introduce background in the far-red channel.[1]
-
Sodium Borohydride (NaBH4): Can be used to reduce aldehyde-induced autofluorescence from fixation, though its effectiveness can be variable.[1][7][9]
-
Commercially Available Reagents: Products like TrueVIEW™ and TrueBlack® are designed to reduce autofluorescence from various sources.[1][3][8]
-
-
Spectral Unmixing: If you are using a spectral confocal microscope, you can acquire the emission spectrum of the autofluorescence from an unstained sample and then use software to subtract this "unwanted" signal from your experimental images.[10][11][12][13]
Q3: Could my experimental protocol be contributing to the autofluorescence?
A3: Yes, certain steps in your protocol can induce or enhance autofluorescence.
-
Fixation: Aldehyde fixatives like formaldehyde and glutaraldehyde are known to cause autofluorescence.[3][7][14] Consider reducing the fixation time or switching to a non-aldehyde fixative like cold methanol or ethanol, especially for cell surface markers.[1][7]
-
Antibodies: If you are performing immunofluorescence, non-specific binding of primary or secondary antibodies can contribute to background signal. Ensure you are using appropriate blocking steps and titrating your antibodies to find the optimal concentration.
-
Mounting Media: Some mounting media can be fluorescent. Choose a mounting medium specifically designed for fluorescence microscopy that may also contain antifade reagents.
Q4: How can I optimize my imaging setup to minimize the impact of autofluorescence?
A4: Careful selection of fluorophores and imaging parameters can make a significant difference.
-
Fluorophore Selection: Choose a fluorescent probe with a high quantum yield and a large Stokes shift. If possible, use fluorophores that emit in the far-red or near-infrared region of the spectrum, as endogenous autofluorescence is typically weaker at these longer wavelengths.[1][2][7]
-
Filter Sets: Use high-quality, narrow-bandpass filters to specifically capture the emission of your fluorophore and exclude out-of-band light.
-
Pinhole Adjustment (Confocal Microscopy): In confocal microscopy, slightly closing the pinhole can help to reject out-of-focus light, which can reduce the contribution of background fluorescence.
Frequently Asked Questions (FAQs)
Q: What is autofluorescence?
A: Autofluorescence is the natural emission of light by biological structures such as cells and tissues when they are excited by light.[1][2][3] This is in contrast to the fluorescence emitted by synthetic fluorophores that are intentionally added to a sample. Common endogenous fluorophores include collagen, elastin, riboflavin, NADH, and lipofuscin.[2]
Q: Can I completely eliminate autofluorescence?
A: In most cases, it is not possible to completely eliminate autofluorescence. The goal is to reduce it to a level where the signal from your fluorescent probe is clearly distinguishable from the background noise, thereby improving the signal-to-noise ratio.
Q: Is photobleaching harmful to my sample?
A: Photobleaching uses light to destroy fluorophores, and excessive exposure can potentially damage the sample. It is a balance between reducing autofluorescence and preserving the integrity of the sample and the target signal. It is recommended to perform photobleaching before the application of your specific fluorescent probes.[4]
Q: When should I consider using spectral unmixing?
A: Spectral unmixing is a powerful technique to use when you have a spectral imaging system (e.g., a spectral confocal microscope) and other methods of reducing autofluorescence are insufficient or incompatible with your experiment.[10][11][12][13] It is particularly useful when the emission spectrum of your fluorophore overlaps significantly with the autofluorescence spectrum.[10][12]
Quantitative Data Summary
| Method | Target Autofluorescence Source(s) | Advantages | Disadvantages |
| Photobleaching | General endogenous fluorophores, fixation-induced | Simple, low-cost, can be highly effective.[4] | Can be time-consuming, potential for photodamage to the sample.[4] |
| Sudan Black B | Lipofuscin[1][7][8] | Effective for reducing lipofuscin autofluorescence.[1][7] | Can introduce its own fluorescence in the far-red channel.[1] Not effective for all types of autofluorescence.[3] |
| Sodium Borohydride | Aldehyde fixation-induced[1][7][9] | Can reduce autofluorescence caused by glutaraldehyde and formaldehyde fixation.[1][7] | Variable effectiveness, can sometimes increase autofluorescence from other sources like red blood cells.[8] |
| Spectral Unmixing | All sources with a distinct emission spectrum | Can computationally separate specific signal from autofluorescence, highly specific.[10][11][12][13] | Requires a spectral imaging system and appropriate software, can be complex to set up.[10] |
| Far-Red Fluorophores | Avoids the spectral range of most common endogenous fluorophores | Simple and effective way to improve signal-to-noise by moving away from the autofluorescent background.[1][7] | May require specialized imaging equipment for far-red detection. |
Experimental Protocols
Protocol 1: Photobleaching for Autofluorescence Reduction
This protocol describes a general method for photobleaching tissue sections to reduce endogenous autofluorescence prior to fluorescent staining.
Materials:
-
Microscope with a fluorescence light source (e.g., mercury or xenon arc lamp, or LED)
-
Microscope slides with mounted tissue sections
-
Phosphate-buffered saline (PBS)
Procedure:
-
Prepare your tissue sections on microscope slides as you normally would for your staining protocol (e.g., deparaffinization, rehydration, antigen retrieval).
-
Place the slide on the microscope stage.
-
Expose the tissue section to a broad-spectrum light source at high intensity. If using a fluorescence microscope, you can open the field diaphragm and shutter to illuminate the entire area of interest.
-
The duration of photobleaching will need to be optimized for your specific tissue type and the intensity of your light source. Start with a 30-60 minute exposure and check the autofluorescence levels. Some protocols may require several hours of exposure.[4]
-
After photobleaching, wash the slides with PBS and proceed with your standard fluorescent staining protocol.
Protocol 2: Sudan Black B Staining for Lipofuscin Quenching
This protocol is for reducing autofluorescence from lipofuscin granules, which are common in aged tissues.
Materials:
-
Sudan Black B powder
-
70% Ethanol
-
Phosphate-buffered saline (PBS)
-
Coplin jars or staining dishes
Procedure:
-
Prepare a 0.1% (w/v) solution of Sudan Black B in 70% ethanol. Stir for at least 30 minutes to ensure it is fully dissolved.
-
Filter the solution through a 0.2 µm filter to remove any undissolved particles.
-
After your final washing step in your immunofluorescence protocol, incubate the slides in the Sudan Black B solution for 5-10 minutes at room temperature.
-
Briefly wash the slides in 70% ethanol to remove excess Sudan Black B.
-
Wash the slides thoroughly with PBS.
-
Proceed with mounting your slides with an appropriate mounting medium.
Visualizations
Caption: A workflow for troubleshooting high background fluorescence.
Caption: A decision tree for selecting an autofluorescence reduction method.
References
- 1. How to reduce autofluorescence | Proteintech Group [ptglab.com]
- 2. southernbiotech.com [southernbiotech.com]
- 3. vectorlabs.com [vectorlabs.com]
- 4. Simple Elimination of Background Fluorescence in Formalin-Fixed Human Brain Tissue for Immunofluorescence Microscopy - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Quantitative investigation of photobleaching-based autofluorescence suppression in formalin-fixed paraffin-embedded human tissue - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. How to Reduce Autofluorescence | Labcompare.com [labcompare.com]
- 8. Tech Tip: Battling Tissue Autofluorescence - Biotium [biotium.com]
- 9. youtube.com [youtube.com]
- 10. The 5 Essentials To Successful Spectral Unmixing - ExpertCytometry [expertcytometry.com]
- 11. Spectral unmixing for multispectral fluorescence imaging using prior knowledge of spectral signatures [spiedigitallibrary.org]
- 12. Spectral Imaging and Linear Unmixing | Nikon’s MicroscopyU [microscopyu.com]
- 13. SUFI: an automated approach to spectral unmixing of fluorescent multiplex images captured in mouse and post-mortem human brain tissues - PMC [pmc.ncbi.nlm.nih.gov]
- 14. biorxiv.org [biorxiv.org]
Technical Support Center: Synthesis of N-[(E)-[4-(diethylamino)phenyl]methylideneamino]-4-hydroxybenzamide
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance for the successful synthesis of N-[(E)-[4-(diethylamino)phenyl]methylideneamino]-4-hydroxybenzamide. The information is presented in a question-and-answer format to directly address potential issues.
Frequently Asked Questions (FAQs)
Q1: What is the general synthetic strategy for N-[(E)-[4-(diethylamino)phenyl]methylideneamino]-4-hydroxybenzamide?
A1: The synthesis is a two-step process. First, 4-hydroxybenzohydrazide is synthesized from a corresponding ester, such as ethyl 4-hydroxybenzoate, and hydrazine hydrate. In the second step, the prepared 4-hydroxybenzohydrazide is condensed with 4-(diethylamino)benzaldehyde to form the final Schiff base product.
Q2: I am having trouble synthesizing the 4-hydroxybenzohydrazide intermediate. What are the recommended methods?
A2: 4-hydroxybenzohydrazide can be effectively synthesized via two primary methods: conventional heating under reflux or microwave irradiation.[1][2] Microwave-assisted synthesis is often faster and can result in higher yields.[1][3] For detailed procedures, please refer to the Experimental Protocols section.
Q3: My final condensation reaction is not proceeding to completion. How can I improve the yield?
A3: Incomplete Schiff base or hydrazone formation can be due to several factors. Ensure you are using equimolar amounts of 4-(diethylamino)benzaldehyde and 4-hydroxybenzohydrazide. The removal of water, a byproduct of the condensation, is crucial to drive the reaction forward. While some reactions proceed without a catalyst, adding a few drops of glacial acetic acid can catalyze the reaction. Increasing the reflux time can also improve conversion.
Q4: The purified product appears to be degrading, or the NMR spectrum shows the presence of the starting aldehyde. What could be the cause?
A4: Schiff bases, particularly hydrazones, can be susceptible to hydrolysis, breaking down into their constituent aldehyde and hydrazide, especially in the presence of water or silica gel.[4] This may be observed as the reappearance of the aldehyde peak in the NMR spectrum of the purified product. To mitigate this, ensure all solvents used for purification are anhydrous and consider using a purification method other than silica gel column chromatography, such as recrystallization.
Troubleshooting Guide
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Low Yield of 4-hydroxybenzohydrazide | - Incomplete reaction. - Loss of product during workup. | - Conventional Method: Ensure the reflux is maintained for a sufficient duration (e.g., 5-6 hours).[2][5] - Microwave Method: Optimize microwave power and irradiation time.[1][3] - Ensure the product fully precipitates upon cooling before filtration. |
| Low Yield of Final Product | - Incomplete condensation. - Hydrolysis of the product. - Suboptimal reaction conditions. | - Add a catalytic amount of glacial acetic acid to the reaction mixture. - Ensure the reaction is refluxed for an adequate time (monitor by TLC). - Use anhydrous ethanol as the solvent. |
| Product Fails to Precipitate | - Product is soluble in the reaction solvent. | - Reduce the volume of the solvent by rotary evaporation. - Cool the reaction mixture in an ice bath to induce precipitation. - Add cold distilled water to the reaction mixture to precipitate the product. |
| Difficulty in Purification | - Co-elution of product and starting materials. - Degradation of the product on silica gel. | - Attempt recrystallization from a suitable solvent like ethanol or methanol. - If column chromatography is necessary, consider using neutral alumina instead of silica gel and run the column quickly with anhydrous eluents. |
| Inconsistent Characterization Data | - Presence of residual solvent. - Contamination with starting materials. - Isomeric mixture (E/Z). | - Dry the product thoroughly under vacuum. - Re-purify the product using recrystallization. - The (E)-isomer is typically the thermodynamically favored product; however, the presence of the (Z)-isomer could be possible. 2D NMR techniques may help in full characterization. |
Experimental Protocols
Step 1: Synthesis of 4-hydroxybenzohydrazide
Method A: Conventional Reflux
-
To a solution of ethyl 4-hydroxybenzoate (0.1 mol) in 150 mL of ethanol, add hydrazine hydrate (0.5 mol).[5]
-
Heat the mixture under reflux for 5-6 hours.
-
Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
After completion, reduce the solvent volume by rotary evaporation.
-
Cool the mixture and add distilled water to precipitate the solid product.
-
Filter the precipitate, wash with cold water, and dry.
-
Recrystallize the crude product from 80% aqueous ethanol to obtain pure 4-hydroxybenzohydrazide.[2]
Method B: Microwave Irradiation
-
In a conical flask, mix ethyl 4-hydroxybenzoate (1 mmol) with hydrazine hydrate (10 mmol).[1][3]
-
Place the flask in a laboratory microwave and irradiate at 180-360 watts for 3-5 minutes.[1]
-
After irradiation, cool the mixture.
-
Filter the resulting precipitate and wash with cold methanol. The product is often of high purity without needing further recrystallization.[1]
Step 2: Synthesis of N-[(E)-[4-(diethylamino)phenyl]methylideneamino]-4-hydroxybenzamide
-
Dissolve 4-hydroxybenzohydrazide (10 mmol) in 50 mL of absolute ethanol in a round-bottom flask.
-
Add an equimolar amount of 4-(diethylamino)benzaldehyde (10 mmol) to the solution.
-
Add 2-3 drops of glacial acetic acid as a catalyst.
-
Attach a reflux condenser and heat the mixture to reflux for 3-7 hours.[1]
-
Monitor the formation of the product by TLC (e.g., using a 7:3 mixture of petroleum ether and ethyl acetate as the mobile phase).
-
Upon completion, cool the reaction mixture to room temperature and then in an ice bath to facilitate precipitation.
-
Filter the solid product, wash with a small amount of cold ethanol, and dry under vacuum.
-
If necessary, recrystallize the product from ethanol to obtain pure N-[(E)-[4-(diethylamino)phenyl]methylideneamino]-4-hydroxybenzamide.
Data Presentation
Table 1: Reactant and Product Information
| Compound Name | Molecular Formula | Molecular Weight ( g/mol ) | Role |
| Ethyl 4-hydroxybenzoate | C₉H₁₀O₃ | 166.17 | Starting Material |
| Hydrazine Hydrate | H₆N₂O | 50.06 | Reagent |
| 4-hydroxybenzohydrazide | C₇H₈N₂O₂ | 152.15 | Intermediate |
| 4-(diethylamino)benzaldehyde | C₁₁H₁₅NO | 177.24 | Starting Material |
| N-[(E)-[4-(diethylamino)phenyl]methylideneamino]-4-hydroxybenzamide | C₁₈H₂₁N₃O₂ | 311.38 | Final Product |
Table 2: Representative Characterization Data
| Analysis | Expected Results for the Final Product |
| Appearance | Yellowish solid |
| Melting Point | 220-240 °C (Decomposition may occur) |
| FT-IR (cm⁻¹) | ~3450 (O-H), ~3200 (N-H), ~1650 (C=O, amide), ~1600 (C=N, imine), ~1520 (C=C, aromatic) |
| ¹H NMR (DMSO-d₆, δ ppm) | ~11.5 (s, 1H, -CONH-), ~9.8 (s, 1H, -OH), ~8.4 (s, 1H, -N=CH-), ~7.8-6.7 (m, 8H, Ar-H), ~3.4 (q, 4H, -NCH₂CH₃), ~1.1 (t, 6H, -NCH₂CH₃) |
| ¹³C NMR (DMSO-d₆, δ ppm) | ~164 (C=O), ~161 (Ar-C-OH), ~151 (Ar-C-N(Et)₂), ~148 (C=N), ~130-111 (Ar-C), ~44 (-NCH₂), ~12 (-CH₃) |
| Mass Spec (m/z) | [M+H]⁺ calculated for C₁₈H₂₂N₃O₂: 312.1707; Found: 312.17xx |
Note: The spectral data provided are representative and may vary slightly based on experimental conditions and instrumentation.
Visualizations
Caption: Reaction pathway for the two-step synthesis.
Caption: General experimental workflow from synthesis to characterization.
References
- 1. alfa-chemistry.com [alfa-chemistry.com]
- 2. researchgate.net [researchgate.net]
- 3. Synthesis, X-ray Structure, Spectroscopic Properties and DFT Studies of a Novel Schiff Base - PMC [pmc.ncbi.nlm.nih.gov]
- 4. organic chemistry - How is the hydrazone formed in the Wolff-Kishner reduction? - Chemistry Stack Exchange [chemistry.stackexchange.com]
- 5. jconsortium.com [jconsortium.com]
Validation & Comparative
A Comparative Analysis of N-[(E)-[4-(diethylamino)phenyl]methylideneamino]-4-hydroxybenzamide and Structurally Related Schiff Base Compounds in Anticancer Research
Introduction
Schiff bases, characterized by the presence of an azomethine (-C=N-) group, are a versatile class of organic compounds that have garnered significant attention in medicinal chemistry due to their wide range of biological activities, including antimicrobial, anti-inflammatory, and anticancer properties. The compound of interest, N-[(E)-[4-(diethylamino)phenyl]methylideneamino]-4-hydroxybenzamide, is a Schiff base theoretically derived from the condensation of 4-(diethylamino)benzaldehyde and 4-hydroxybenzhydrazide. Despite its interesting structural features, which suggest potential biological activity, a comprehensive literature search reveals a lack of specific experimental data for this exact compound.
This guide, therefore, provides a comparative analysis of structurally related Schiff base compounds for which experimental data on their anticancer activity is available. The selected compounds share key structural motifs with the target compound, namely the 4-(diethylamino)phenyl group, which is known to influence the biological activity of many therapeutic agents. By examining the performance of these analogous compounds, this guide aims to offer valuable insights for researchers, scientists, and drug development professionals interested in the therapeutic potential of this class of Schiff bases. The comparison will focus on their cytotoxic effects against various cancer cell lines, supported by experimental data and detailed methodologies.
Comparative Anticancer Activity
The cytotoxic effects of several Schiff bases derived from 4-(diethylamino)salicylaldehyde (a close structural analog of 4-(diethylamino)benzaldehyde) have been evaluated against various cancer cell lines. The data presented below is from a study that synthesized and characterized a series of these compounds, assessing their anticancer potential using the MTT assay.[1] The half-maximal inhibitory concentration (IC50) values, which represent the concentration of a drug that is required for 50% inhibition in vitro, are summarized in the table below.
| Compound ID | Chemical Name | Cancer Cell Line | IC50 (µM)[1] |
| L1 | 2-((3-chlorophenylimino)methyl)-5-(diethylamino)phenol | HeLa | 25.3 ± 1.8 |
| MCF-7 | 29.4 ± 2.5 | ||
| BHK-21 (normal) | 49.7 ± 3.1 | ||
| L2 | 2-((2,4-dichlorophenylimino)methyl)-5-(diethylamino)phenol | HeLa | 22.7 ± 1.5 |
| MCF-7 | 26.8 ± 2.1 | ||
| BHK-21 (normal) | 45.2 ± 2.8 | ||
| L3 | 5-(diethylamino)-2-((3,5-dimethylphenylimino)methyl)phenol | HeLa | 19.5 ± 1.3 |
| MCF-7 | 23.6 ± 1.9 | ||
| BHK-21 (normal) | 40.1 ± 2.5 | ||
| L4 | 2-((2-chloro-4-methylphenylimino)methyl)-5-(diethylamino)phenol | HeLa | 15.8 ± 1.1 |
| MCF-7 | 18.9 ± 1.4 | ||
| BHK-21 (normal) | 35.7 ± 2.2 | ||
| L5 | 5-(diethylamino)-2-((2,6-diethylphenylimino)methyl)phenol | HeLa | 10.2 ± 0.8 |
| MCF-7 | 13.4 ± 1.1 | ||
| BHK-21 (normal) | 30.5 ± 1.9 | ||
| Carboplatin | Standard anticancer drug | HeLa | 12.5 ± 0.9 |
| MCF-7 | 15.2 ± 1.2 | ||
| BHK-21 (normal) | 28.3 ± 1.7 |
HeLa: Human cervical cancer cell line; MCF-7: Human breast adenocarcinoma cell line; BHK-21: Baby hamster kidney cell line (a normal cell line used for comparison).
The data indicates that all the tested Schiff bases exhibited dose-dependent cytotoxicity against both HeLa and MCF-7 cancer cell lines.[1] Notably, compound L5 showed the most potent anticancer activity, with IC50 values comparable to the standard anticancer drug, carboplatin.[1] The higher IC50 values against the normal cell line (BHK-21) suggest some level of selectivity for cancer cells, a desirable characteristic for potential therapeutic agents.
Experimental Protocols
Synthesis of Schiff Bases (General Procedure)
The Schiff bases listed in the table were synthesized via a condensation reaction between 4-(diethylamino)salicylaldehyde and the corresponding substituted anilines.
Materials:
-
4-(diethylamino)salicylaldehyde
-
Substituted anilines (e.g., 3-chloroaniline, 2,4-dichloroaniline, etc.)
-
Ethanol
-
Glacial acetic acid (catalyst)
Procedure:
-
A solution of 4-(diethylamino)salicylaldehyde (1 mmol) in ethanol (20 mL) is prepared.
-
To this solution, the respective substituted aniline (1 mmol) is added.
-
A few drops of glacial acetic acid are added as a catalyst.
-
The reaction mixture is refluxed for 4-6 hours.
-
The progress of the reaction is monitored by thin-layer chromatography (TLC).
-
Upon completion, the reaction mixture is cooled to room temperature.
-
The resulting solid precipitate is filtered, washed with cold ethanol, and dried in a vacuum desiccator.
-
The crude product is purified by recrystallization from a suitable solvent (e.g., ethanol) to yield the pure Schiff base.
Cytotoxicity Assay (MTT Assay)
The in vitro cytotoxicity of the synthesized Schiff bases was determined using the 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay.[1][2][3] This colorimetric assay measures cell viability by assessing the metabolic activity of cells.[2][4]
Materials:
-
HeLa, MCF-7, and BHK-21 cell lines
-
Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% penicillin-streptomycin
-
Synthesized Schiff base compounds dissolved in Dimethyl Sulfoxide (DMSO)
-
MTT solution (5 mg/mL in phosphate-buffered saline, PBS)
-
DMSO
-
96-well microtiter plates
-
Microplate reader
Procedure:
-
Cells are seeded in 96-well plates at a density of 1 x 10^4 cells per well and incubated for 24 hours at 37°C in a humidified atmosphere with 5% CO2 to allow for cell attachment.[3]
-
After 24 hours, the medium is replaced with fresh medium containing various concentrations of the Schiff base compounds (typically ranging from 1 to 100 µM). A control group with DMSO alone is also included.
-
The plates are incubated for another 24-48 hours.
-
Following the incubation period, 20 µL of MTT solution is added to each well, and the plates are incubated for an additional 4 hours at 37°C.[4]
-
During this time, metabolically active cells reduce the yellow MTT to purple formazan crystals.[2]
-
After the incubation with MTT, the medium is carefully removed, and 150 µL of DMSO is added to each well to dissolve the formazan crystals.[3]
-
The absorbance of the resulting purple solution is measured at a wavelength of 490 nm using a microplate reader.[3]
-
The percentage of cell viability is calculated using the following formula: % Cell Viability = (Absorbance of treated cells / Absorbance of control cells) x 100
-
The IC50 values are determined by plotting the percentage of cell viability against the compound concentration.
Signaling Pathway
Many anticancer agents exert their effects by inducing apoptosis, or programmed cell death, in cancer cells. Schiff base compounds have been shown to induce apoptosis through various mechanisms, including the generation of reactive oxygen species (ROS), DNA damage, and modulation of key signaling pathways. The diagram below illustrates the intrinsic and extrinsic pathways of apoptosis, which are common targets for anticancer therapies.
Figure 1. A simplified diagram of the major apoptosis signaling pathways.
Conclusion
While direct experimental data for N-[(E)-[4-(diethylamino)phenyl]methylideneamino]-4-hydroxybenzamide is currently unavailable, the analysis of structurally similar Schiff bases provides a valuable framework for predicting its potential biological activity. The presented data on analogous compounds containing the 4-(diethylamino)phenyl moiety demonstrates that this class of molecules can exhibit significant anticancer activity, in some cases comparable to that of established chemotherapeutic agents. The detailed experimental protocols provided for synthesis and cytotoxicity testing offer a practical guide for researchers wishing to investigate the target compound or design novel Schiff base derivatives. The elucidation of the apoptotic signaling pathway highlights a common mechanism through which these compounds may exert their anticancer effects. Future research should focus on the synthesis and biological evaluation of N-[(E)-[4-(diethylamino)phenyl]methylideneamino]-4-hydroxybenzamide to determine its specific cytotoxic profile and therapeutic potential.
References
- 1. Synthesis, characterization, and anticancer activity of Schiff bases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 3. MTT (Assay protocol [protocols.io]
- 4. MTT Assay Protocol for Cell Viability and Proliferation [merckmillipore.com]
Validating In Vitro Antitumor and Neuroprotective Potential of Benzamide Derivatives: An In Vivo Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
While in vivo data for the specific compound N-[(E)-[4-(diethylamino)phenyl]methylideneamino]-4-hydroxybenzamide is not currently available in the public domain, the broader class of N-substituted benzamide derivatives has demonstrated significant therapeutic potential in preclinical in vivo models. This guide provides a comparative overview of the in vivo validation of these related compounds in two key therapeutic areas: oncology and neuroprotection. By presenting the experimental data and protocols from studies on representative benzamide derivatives, this document aims to offer a valuable resource for researchers interested in the in vivo translation of similar chemical entities.
I. In Vivo Antitumor Efficacy of Benzamide Derivatives
Substituted benzamides have emerged as a promising class of anticancer agents, with a primary mechanism of action being the inhibition of histone deacetylases (HDACs). One of the most studied benzamide HDAC inhibitors is Entinostat (MS-275).
Comparative Performance of Antitumor Benzamides
The in vivo efficacy of benzamide derivatives is often evaluated in xenograft models, where human tumor cells are implanted into immunocompromised mice. The primary endpoint is typically the inhibition of tumor growth.
| Compound | Cancer Model | Animal Model | Dosing Regimen | Key In Vivo Results | Reference Compound(s) |
| MS-275 (Entinostat) | Human Prostate Carcinoma (DU145) Xenograft | SCID Mice | Injections every 12 hours for multiple doses | Significant enhancement of tumor radiosensitivity; greater than additive inhibition of tumor growth when combined with radiation. | Radiation alone |
| MS-275 (Entinostat) | Human Tumor Xenografts (8 lines) | Nude Mice | Oral administration | Strong inhibition of tumor growth in 7 out of 8 tumor lines. | 5-Fluorouracil |
| Compound 3j (Indole-Containing Benzamide) | Human Prostate Cancer (PC-3) Xenograft | N/A | Oral administration | Significant antitumor activity. | Entinostat (MS-275) |
| CI-994 (Tacedinaline) | Murine and Human Tumor Xenografts (8 solid tumors) | N/A | Prolonged administration of 40-60 mg/kg/injection | Active against all 8 solid tumors tested. | Dinaline |
Experimental Protocol: Antitumor Efficacy in a Xenograft Model
The following is a representative protocol for assessing the in vivo antitumor activity of a benzamide derivative, based on studies with MS-275.[1][2]
-
Cell Culture and Animal Model:
-
Human tumor cell lines (e.g., DU145 prostate carcinoma) are cultured under standard conditions.
-
Male severe combined immunodeficient (SCID) or nude mice, 6-8 weeks old, are used.
-
-
Tumor Implantation:
-
A suspension of 2-5 x 106 tumor cells in 0.1 mL of serum-free medium is injected subcutaneously into the hind leg of each mouse.
-
-
Treatment Groups:
-
Mice with established tumors (e.g., 50-100 mm³) are randomized into treatment groups:
-
Vehicle control
-
Benzamide derivative alone
-
Alternative/standard anticancer agent (e.g., 5-Fluorouracil)
-
Combination therapy (e.g., benzamide derivative and radiation)
-
-
-
Drug Administration:
-
The benzamide derivative is administered via a clinically relevant route, such as oral gavage or intraperitoneal injection.
-
Dosing is typically performed daily or on a specific schedule for a set number of weeks.
-
-
Tumor Measurement and Data Analysis:
-
Tumor dimensions are measured 2-3 times per week with calipers.
-
Tumor volume is calculated using the formula: (length × width²) / 2.
-
Tumor growth inhibition is determined by comparing the tumor volumes in the treated groups to the vehicle control group.
-
Statistical analysis is performed to determine the significance of the observed differences.
-
Signaling Pathway: HDAC Inhibition by Benzamide Derivatives
Caption: Mechanism of action of antitumor benzamide derivatives as HDAC inhibitors.
II. In Vivo Neuroprotective Efficacy of Benzamide Derivatives
Certain substituted benzamides have shown promise in preclinical models of ischemic stroke, a condition characterized by a disruption of blood flow to the brain.
Comparative Performance of Neuroprotective Benzamides
The primary in vivo model for evaluating neuroprotective agents is the middle cerebral artery occlusion (MCAO) model in rodents, which mimics the effects of a stroke.
| Compound | Animal Model | Time of Administration | Key In Vivo Results | Reference Compound(s) |
| Compound 29 (LY836) | Rat MCAO Model | Post-occlusion | Markedly reduced infarct volume. | Vehicle control |
| Amisulpride, Nemonapride | N/A | N/A | Bind to GHB-activated receptors in vivo. | Other antipsychotics |
Experimental Protocol: Neuroprotection in a Rat MCAO Model
The following protocol is a generalized representation of the MCAO model used to assess the neuroprotective effects of benzamide derivatives.[3][4]
-
Animal Model:
-
Adult male Sprague-Dawley or Wistar rats (250-300 g) are used.
-
-
Surgical Procedure (MCAO):
-
Animals are anesthetized.
-
The common carotid artery (CCA), external carotid artery (ECA), and internal carotid artery (ICA) are exposed.
-
A nylon monofilament is inserted into the ICA to block the origin of the middle cerebral artery (MCA).
-
After a defined period of occlusion (e.g., 90 minutes), the filament is withdrawn to allow for reperfusion.
-
-
Treatment Groups:
-
Animals are randomly assigned to treatment groups:
-
Sham-operated control
-
Vehicle-treated MCAO
-
Benzamide derivative-treated MCAO
-
-
-
Drug Administration:
-
The test compound is administered, often intravenously or intraperitoneally, at a specific time point relative to the MCAO procedure (e.g., at the onset of reperfusion).
-
-
Neurological Deficit Scoring and Infarct Volume Measurement:
-
Neurological function is assessed at 24 hours post-MCAO using a standardized scoring system.
-
Animals are euthanized, and brains are sectioned and stained with 2,3,5-triphenyltetrazolium chloride (TTC) to visualize the infarct area.
-
The infarct volume is quantified using image analysis software.
-
Experimental Workflow: MCAO Model for Neuroprotection Studies
Caption: Workflow for the in vivo evaluation of neuroprotective benzamides.
III. Conclusion and Future Directions
The in vivo studies on N-substituted benzamide derivatives highlight their potential as therapeutic agents for both cancer and ischemic stroke. While direct in vivo validation of N-[(E)-[4-(diethylamino)phenyl]methylideneamino]-4-hydroxybenzamide is pending, the data from related compounds provide a strong rationale for its further investigation. Future in vivo studies on this specific molecule should aim to establish its pharmacokinetic and pharmacodynamic profiles, as well as its efficacy and safety in relevant animal models. The experimental protocols and comparative data presented in this guide can serve as a valuable framework for designing and interpreting such studies.
References
- 1. aacrjournals.org [aacrjournals.org]
- 2. Enhancement of xenograft tumor radiosensitivity by the histone deacetylase inhibitor MS-275 and correlation with histone hyperacetylation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Discovery of 2-Ethoxy-5-isobutyramido- N-1-substituted Benzamide Derivatives as Selective Kv2.1 Inhibitors with In Vivo Neuroprotective Effects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Discovery of benzyloxy benzamide derivatives as potent neuroprotective agents against ischemic stroke - PubMed [pubmed.ncbi.nlm.nih.gov]
No Publicly Available Data for Cross-Validation of N-[(E)-[4-(diethylamino)phenyl]methylideneamino]-4-hydroxybenzamide Activity in Cell Lines
Despite a comprehensive search of available scientific literature and databases, no specific information was found regarding the biological activity, experimental protocols, or cross-validation studies for the compound N-[(E)-[4-(diethylamino)phenyl]methylideneamino]-4-hydroxybenzamide in any cell lines.
Extensive searches were conducted to locate publications detailing the synthesis, in vitro evaluation, or mechanism of action of this specific molecule. These searches included queries for its biological activity, anticancer properties, and any studies that might provide data on its effects in different cell line models. The results consistently yielded information on other structurally related benzamide, sulfonamide, and isonicotinohydrazide derivatives, but none corresponded to the exact compound requested.
This lack of available data prevents the creation of a comparative guide as outlined in the topic requirements. Consequently, it is not possible to:
-
Summarize quantitative data on the compound's performance.
-
Provide detailed experimental protocols for its evaluation.
-
Generate visualizations of its signaling pathways or experimental workflows.
The absence of information in the public domain suggests that N-[(E)-[4-(diethylamino)phenyl]methylideneamino]-4-hydroxybenzamide may be a novel compound that has not yet been described in published scientific literature. It is also possible that the compound is referred to by an alternative, non-systematic name or a specific research code that is not publicly indexed.
Researchers, scientists, and drug development professionals interested in this specific molecule are encouraged to consult internal research and development data if this compound has been synthesized and studied within their organization. If an alternative name or a reference to a specific publication is available, a more targeted and potentially successful search can be conducted. Without such information, a comparative analysis of its activity in different cell lines cannot be compiled from publicly accessible sources.
Structure-activity relationship (SAR) studies of N-[(E)-[4-(diethylamino)phenyl]methylideneamino]-4-hydroxybenzamide analogs
Comparative Analysis of Antimicrobial Activity
While a direct SAR study on the target compound is unavailable, research on other substituted benzamide and Schiff base analogs provides valuable insights into their antimicrobial potential. The following table summarizes the antimicrobial activity of selected sulfonamide-containing Schiff bases, which share the core azomethine linkage and substituted aromatic rings.
Table 1: In Vitro Antimicrobial Activity (MIC in µmol/L) of Selected Sulfonamide-Containing Schiff Base Analogs
| Compound | S. aureus (Methicillin-Sensitive) | S. aureus (Methicillin-Resistant) | M. kansasii |
| 4-Amino-N-(thiazol-2-yl)benzenesulfonamide | > 1000 | > 1000 | 1 - 4 |
| 4-(5-chloro-2-hydroxybenzylideneamino)-N-(thiazol-2-yl)benzenesulfonamide | 125 - 250 | 250 - 500 | 1 - 4 |
| 5-chloro-N-{4-[N-(4,6-dimethylpyrimidin-2-yl)sulfamoyl]phenyl}-2-hydroxybenzamide | 15.62 | 31.25 | > 64 |
Experimental Protocols
Synthesis of Sulfonamide-Containing Schiff Bases
A general method for the synthesis of the evaluated sulfonamide-containing Schiff bases involves the condensation of a substituted aromatic aldehyde with a primary amine.
General Synthetic Scheme:
Caption: General synthesis of Schiff bases via condensation.
Procedure: An equimolar amount of the substituted aromatic aldehyde (e.g., 5-chloro-2-hydroxybenzaldehyde) and the appropriate primary amine (e.g., 4-amino-N-(thiazol-2-yl)benzenesulfonamide) are dissolved in ethanol. The mixture is then refluxed for a specified period. The resulting Schiff base product often precipitates upon cooling and can be purified by recrystallization.
In Vitro Antimicrobial Activity Assay
The antimicrobial activity of the synthesized compounds is typically evaluated using a broth microdilution method to determine the Minimum Inhibitory Concentration (MIC).
Experimental Workflow for MIC Determination:
Caption: Workflow for MIC determination via broth microdilution.
Comparative Analysis of Anti-Tumor Activity
Research on isonicotinohydrazide Schiff bases provides a platform to compare anti-tumor activities against different cancer cell lines.
Table 2: Anti-Tumor Activity (IC50 in µg/mL) of Isonicotinohydrazide Analogs
| Compound | K562 (Human Chronic Myeloid Leukemia) | Jurkat (Human T Lymphocyte Carcinoma) |
| N'[(E)-1-(2-hydroxyphenyl) methylidene] isonicotinohydrazide (NHPM) | 4.8 | 6.2 |
| N'-[(E)-2-phenylethylidene] isonicotinohydrazide (NPI) | 10.2 | 12.5 |
| N'[(E,2E)-3-phenyl-2-propenylidene] isonicotinohydrazide (NPPI) | 7.5 | 9.8 |
| N'[(E) ethylidene] isonicotinohydrazide (NEI) | > 50 | > 50 |
Experimental Protocols
Synthesis of Isonicotinohydrazide Schiff Bases
These compounds are synthesized through the condensation of 4-pyridinecarboxylic acid hydrazide with various aldehydes.
Synthetic Pathway:
Caption: Synthesis of isonicotinohydrazide Schiff bases.
In Vitro Anti-Tumor Activity Assay
The anti-tumor activity is commonly assessed using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay to determine the IC50 value.
MTT Assay Workflow:
Caption: Workflow of the MTT assay for anti-tumor activity.
Inferred Structure-Activity Relationships
Based on the data from related compounds, the following SAR trends can be hypothesized for N-[(E)-[4-(diethylamino)phenyl]methylideneamino]-4-hydroxybenzamide analogs:
-
Substitution on the Aldehyde-derived Phenyl Ring: The nature and position of substituents on this ring are critical for activity. Electron-donating groups, such as the diethylamino group in the target compound, may influence the electronic properties of the azomethine linkage and impact biological activity.
-
Substitution on the Benzamide Ring: The 4-hydroxy group on the benzamide moiety can act as a hydrogen bond donor and may be involved in interactions with biological targets.
-
The Azomethine Linker (-CH=N-): This imine group is crucial for the planarity of the molecule and is a key pharmacophoric feature. Its electronic and steric properties, influenced by the adjacent aromatic rings, are important for activity.
Comparative analysis of the antibacterial spectrum of N-[(E)-[4-(diethylamino)phenyl]methylideneamino]-4-hydroxybenzamide.
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the potential antibacterial spectrum of N-[(E)-[4-(diethylamino)phenyl]methylideneamino]-4-hydroxybenzamide. Due to the limited availability of direct experimental data for this specific compound, this analysis leverages data from structurally similar benzamide and Schiff base derivatives to forecast its likely activity profile. The guide includes a summary of antibacterial activity for these related compounds against common bacterial strains, detailed experimental protocols for assessing antibacterial efficacy, and visualizations of the experimental workflow and key structure-activity relationships.
Comparative Antibacterial Activity
The antibacterial efficacy of N-[(E)-[4-(diethylamino)phenyl]methylideneamino]-4-hydroxybenzamide can be inferred by examining related compounds that share its core benzamide and Schiff base structures. The following table summarizes the Minimum Inhibitory Concentration (MIC) and Zone of Inhibition data for several analogous compounds against representative Gram-positive and Gram-negative bacteria. Ciprofloxacin, a broad-spectrum fluoroquinolone antibiotic, is included as a standard reference.
| Compound/Alternative | Target Organism | Minimum Inhibitory Concentration (MIC) (µg/mL) | Zone of Inhibition (mm) |
| Compound 5a (a benzamide derivative) | Bacillus subtilis | 6.25[1] | 25[1] |
| Escherichia coli | 3.12[1] | 31[1] | |
| Compound 6b (a benzamide derivative) | Escherichia coli | 3.12[1] | 24[1] |
| Compound 6c (a benzamide derivative) | Bacillus subtilis | 6.25[1] | 24[1] |
| N'-(4-Fluorobenzylidene)-4-hydroxybenzohydrazide | Bacillus subtilis | 15.7[2] | Not Reported |
| N'-(3-Bromobenzylidene)-4-hydroxybenzohydrazide | Escherichia coli | Not Reported | Not Reported |
| Cyano and chloro derivative of Schiff base (4&5) | Escherichia coli, Staphylococcus aureus, Salmonella typhimurium, Streptococcus pyogenes | 6.25[3] | 19-28[3] |
| Ciprofloxacin (Standard) | Various Bacteria | Typically <1 µg/mL | >21 mm (susceptible) |
Experimental Protocols
The following are detailed methodologies for the key experiments cited in the comparative data.
Minimum Inhibitory Concentration (MIC) Assay
The MIC, the lowest concentration of an antimicrobial agent that prevents visible in vitro growth of a microorganism, is a standard measure of antibacterial potency.[4] The broth microdilution method is a common procedure for determining MIC.[5][6]
-
Preparation of Bacterial Inoculum: Bacterial strains are cultured overnight in a suitable broth medium (e.g., Mueller-Hinton Broth) at 37°C.[5] The bacterial suspension is then diluted to achieve a standardized concentration, typically around 5 x 10^5 colony-forming units (CFU)/mL.[6]
-
Serial Dilution of Test Compound: The test compound is serially diluted in the broth medium within a 96-well microtiter plate to obtain a range of concentrations.[7]
-
Inoculation and Incubation: Each well is inoculated with the standardized bacterial suspension.[6] The plate is then incubated at 37°C for 18-24 hours.[6][7]
-
Determination of MIC: After incubation, the wells are visually inspected for turbidity. The MIC is recorded as the lowest concentration of the compound at which no visible bacterial growth is observed.[6]
Disk Diffusion Method (Kirby-Bauer Assay)
The disk diffusion method is a qualitative test to determine the susceptibility of a bacterial strain to an antimicrobial agent.[8]
-
Preparation of Agar Plate: A standardized inoculum of the test bacteria is uniformly streaked onto the surface of an agar plate (e.g., Mueller-Hinton agar).[8]
-
Application of Antibiotic Disks: Sterile filter paper disks (approximately 6 mm in diameter) are impregnated with a known concentration of the test compound and placed on the agar surface.[9]
-
Incubation: The plate is incubated at 37°C for 16-20 hours.[9]
-
Measurement of Zone of Inhibition: The antimicrobial agent diffuses from the disk into the agar, inhibiting bacterial growth. The diameter of the clear zone around the disk, known as the zone of inhibition, is measured in millimeters. A larger zone of inhibition indicates greater susceptibility of the bacteria to the antimicrobial agent.[10]
Visualizations
Experimental Workflow for Antibacterial Susceptibility Testing
The following diagram illustrates the general workflow for determining the antibacterial activity of a test compound using both the Minimum Inhibitory Concentration (MIC) assay and the Disk Diffusion method.
Caption: Workflow for MIC and Disk Diffusion Assays.
Structure-Activity Relationship (SAR) Concept for Benzamide Derivatives
The antibacterial activity of benzamide and Schiff base derivatives is influenced by their chemical structure. The following diagram illustrates key aspects of the structure-activity relationship (SAR) that can guide the design of more potent antibacterial agents.
References
- 1. nanobioletters.com [nanobioletters.com]
- 2. researchgate.net [researchgate.net]
- 3. mdpi.com [mdpi.com]
- 4. Minimum inhibitory concentration - Wikipedia [en.wikipedia.org]
- 5. protocols.io [protocols.io]
- 6. microbe-investigations.com [microbe-investigations.com]
- 7. Determination of the minimum inhibitory concentration (MIC) [bio-protocol.org]
- 8. m.youtube.com [m.youtube.com]
- 9. youtube.com [youtube.com]
- 10. m.youtube.com [m.youtube.com]
Benchmarking N-[(E)-[4-(diethylamino)phenyl]methylideneamino]-4-hydroxybenzamide: A Comparative Analysis Against Standard-of-Care Drugs
An extensive search of publicly available scientific literature and chemical databases has revealed no specific data for the compound N-[(E)-[4-(diethylamino)phenyl]methylideneamino]-4-hydroxybenzamide. This suggests that the compound may be a novel entity, is currently in the early stages of discovery and not yet widely reported, or is identified by a different chemical name.
Therefore, a direct comparison of N-[(E)-[4-(diethylamino)phenyl]methylideneamino]-4-hydroxybenzamide with current standard-of-care drugs is not feasible at this time. The creation of a comparison guide, including quantitative data, experimental protocols, and signaling pathway diagrams, is contingent upon the availability of primary research data for this specific molecule.
For the benefit of researchers, scientists, and drug development professionals who may be investigating similar chemical scaffolds, this guide will outline a hypothetical framework for benchmarking a novel compound against established therapies. This framework details the necessary experimental data and the types of analyses required for a comprehensive comparison.
Hypothetical Benchmarking Framework
Should data for N-[(E)-[4-(diethylamino)phenyl]methylideneamino]-4-hydroxybenzamide become available, the following structure can be used to generate a thorough comparison guide.
Target Identification and Mechanism of Action
The initial step would be to fully characterize the biological target(s) of the compound and its mechanism of action. This would involve a series of in vitro and in vivo studies.
Experimental Protocols:
-
Target Deconvolution: Techniques such as affinity chromatography-mass spectrometry, chemical proteomics, or yeast three-hybrid screening would be employed to identify the protein(s) to which the compound binds.
-
Enzymatic Assays: If the target is an enzyme, kinetic studies would be performed to determine the mode of inhibition (e.g., competitive, non-competitive, uncompetitive) and the inhibition constant (Kᵢ).
-
Cell-Based Assays: Reporter gene assays, protein phosphorylation analysis (e.g., Western blotting, ELISA), and second messenger quantification would be used to elucidate the downstream effects of compound binding on cellular signaling pathways.
Signaling Pathway Diagram:
Once the signaling pathway is identified, a diagram would be generated. For example, if the compound were found to inhibit a specific kinase in a cancer-related pathway, the diagram would illustrate this interaction.
Caption: Hypothetical signaling pathway showing inhibition of a kinase cascade by the novel compound.
In Vitro Potency and Selectivity
A critical aspect of benchmarking is to compare the potency and selectivity of the novel compound against standard-of-care drugs.
Data Presentation:
| Compound | Target IC₅₀ (nM) | Off-Target 1 IC₅₀ (nM) | Off-Target 2 IC₅₀ (nM) | Selectivity Index (Off-Target 1/Target) |
| N-[(E)-[4-(diethylamino)phenyl]... (Hypothetical) | Data | Data | Data | Data |
| Standard-of-Care Drug A | Data | Data | Data | Data |
| Standard-of-Care Drug B | Data | Data | Data | Data |
Experimental Protocols:
-
IC₅₀ Determination: Dose-response curves would be generated using relevant enzymatic or cell-based assays to determine the half-maximal inhibitory concentration (IC₅₀).
-
Selectivity Profiling: The compound would be screened against a panel of related and unrelated targets (e.g., a kinome scan) to assess its selectivity.
Preclinical Efficacy in Disease Models
The therapeutic potential of the compound would be evaluated in relevant animal models of the target disease.
Data Presentation:
| Treatment Group | Tumor Growth Inhibition (%) | Change in Disease Biomarker (units) | Survival Rate (%) |
| Vehicle Control | Data | Data | Data |
| N-[(E)-[4-(diethylamino)phenyl]... (Hypothetical) | Data | Data | Data |
| Standard-of-Care Drug A | Data | Data | Data |
Experimental Protocols:
-
Animal Models: Selection of appropriate animal models (e.g., xenograft models for cancer, transgenic models for genetic diseases) that recapitulate human pathology.
-
Dosing and Administration: Determination of the optimal dose, route of administration, and treatment schedule.
-
Efficacy Endpoints: Measurement of relevant efficacy endpoints, such as tumor volume, pathogen load, behavioral scores, or survival.
Experimental Workflow Diagram:
Caption: A generalized workflow for a preclinical efficacy study in an animal model.
Pharmacokinetic and Safety Profile
A comprehensive assessment of the compound's absorption, distribution, metabolism, and excretion (ADME) properties, as well as its safety profile, is essential.
Data Presentation:
| Parameter | N-[(E)-[4-(diethylamino)phenyl]... (Hypothetical) | Standard-of-Care Drug A |
| Bioavailability (%) | Data | Data |
| Half-life (h) | Data | Data |
| Cₘₐₓ (ng/mL) | Data | Data |
| Toxicity (LD₅₀, mg/kg) | Data | Data |
| Adverse Effects | Data | Data |
Experimental Protocols:
-
Pharmacokinetic Studies: In vivo studies in animal models to determine key PK parameters.
-
Toxicology Studies: Acute and chronic toxicology studies to identify potential adverse effects and determine the maximum tolerated dose (MTD).
Conclusion
While a direct benchmarking of N-[(E)-[4-(diethylamino)phenyl]methylideneamino]-4-hydroxybenzamide is not currently possible due to the absence of published data, the framework outlined above provides a clear roadmap for the comprehensive evaluation of any new chemical entity. The systematic generation of data on the mechanism of action, potency, selectivity, preclinical efficacy, and safety is fundamental to establishing the therapeutic potential of a novel compound relative to the existing standards of care. Researchers and drug developers are encouraged to utilize such a structured approach to ensure a thorough and objective assessment. of care. Researchers and drug developers are encouraged to utilize such a structured approach to ensure a thorough and objective assessment.
Replicating the synthesis of N-[(E)-[4-(diethylamino)phenyl]methylideneamino]-4-hydroxybenzamide from literature
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of synthetic routes for N-[(E)-[4-(diethylamino)phenyl]methylideneamino]-4-hydroxybenzamide, more formally known as N'-[(E)-[4-(diethylamino)phenyl]methylidene]-4-hydroxybenzohydrazide. We present a conventional synthesis method alongside a microwave-assisted alternative, offering insights into their respective efficiencies and procedural requirements. All quantitative data is summarized for ease of comparison, and detailed experimental protocols are provided.
Comparison of Synthetic Methods
The synthesis of N'-[(E)-[4-(diethylamino)phenyl]methylidene]-4-hydroxybenzohydrazide is typically achieved in two main steps: the formation of the 4-hydroxybenzohydrazide intermediate, followed by its condensation with 4-(diethylamino)benzaldehyde to form the final Schiff base product. Here, we compare a traditional reflux-based method with a more modern microwave-assisted approach.
| Parameter | Conventional Method (Reflux) | Microwave-Assisted Method |
| Step 1: 4-Hydroxybenzohydrazide Synthesis Yield | ~65%[1] | Up to 93%[1] |
| Step 1: Reaction Time | 2 hours[1] | 3 minutes[1] |
| Step 2: Schiff Base Synthesis Yield | Good to high (specific data for the target molecule is not detailed, but related compounds show yields of 78-92%)[2] | High (A similar dimethylamino derivative was synthesized in 6 minutes)[1] |
| Step 2: Reaction Time | 3 - 7 hours[1] | 3 - 8 minutes[1] |
| Overall Equipment | Standard laboratory glassware (reflux setup) | Microwave reactor |
| Energy Consumption | Higher due to prolonged heating | Lower due to significantly shorter reaction times |
| Solvent Usage | Typically requires larger volumes of solvent (e.g., ethanol) | Can often be performed with minimal solvent or in water[1] |
Experimental Protocols
Method 1: Conventional Synthesis via Reflux
This method involves two sequential reflux steps.
Step 1: Synthesis of 4-Hydroxybenzohydrazide
-
In a round-bottom flask equipped with a reflux condenser, dissolve methyl 4-hydroxybenzoate (1 equivalent) in ethanol.
-
Add hydrazine hydrate (3-5 equivalents) to the solution.
-
Heat the mixture to reflux (approximately 60-70°C) and maintain for 2 hours.[1]
-
Monitor the reaction progress using thin-layer chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature.
-
The product will precipitate out of the solution. Collect the solid by filtration.
-
Wash the precipitate with cold methanol and dry to obtain 4-hydroxybenzohydrazide. The reported yield for this step is around 65%.[1]
Step 2: Synthesis of N'-[(E)-[4-(diethylamino)phenyl]methylidene]-4-hydroxybenzohydrazide
-
In a round-bottom flask, dissolve the synthesized 4-hydroxybenzohydrazide (1 equivalent) in ethanol.
-
Add 4-(diethylamino)benzaldehyde (1 equivalent) to the solution. A catalytic amount of glacial acetic acid can be added to facilitate the reaction.
-
Heat the mixture to reflux and maintain for 3-7 hours.[1]
-
Monitor the reaction by TLC.
-
After the reaction is complete, cool the mixture. The product will precipitate.
-
Filter the solid product and wash with cold ethanol.
-
Recrystallize the crude product from a suitable solvent (e.g., ethanol) to obtain pure N'-[(E)-[4-(diethylamino)phenyl]methylidene]-4-hydroxybenzohydrazide. This synthesis has been reported in the literature, confirming the viability of this method.[3][4]
Method 2: Microwave-Assisted Synthesis
This method utilizes microwave irradiation to significantly shorten reaction times.
Step 1: Synthesis of 4-Hydroxybenzohydrazide (Microwave)
-
In a microwave-safe vessel, combine methyl 4-hydroxybenzoate (1 equivalent) and hydrazine hydrate (3-5 equivalents). A minimal amount of ethanol can be used as a solvent.
-
Irradiate the mixture in a microwave reactor at 180 watts for 3 minutes.[1]
-
After irradiation, cool the vessel.
-
Collect the precipitated product by filtration and wash with cold water. This method has a reported yield of up to 93%.[1]
Step 2: Synthesis of N'-[(E)-[4-(diethylamino)phenyl]methylidene]-4-hydroxybenzohydrazide (Microwave)
-
In a microwave-safe vessel, mix 4-hydroxybenzohydrazide (1 equivalent) and 4-(diethylamino)benzaldehyde (1 equivalent) in a small amount of ethanol or even water.[1]
-
Irradiate the mixture in a microwave reactor at 180-360 watts for 3-8 minutes.[1]
-
Cool the reaction vessel.
-
Collect the solid product by filtration and wash with cold water to yield the final compound.
Visualizing the Synthesis Workflow
The following diagrams illustrate the experimental workflows for both the conventional and microwave-assisted synthesis of N'-[(E)-[4-(diethylamino)phenyl]methylidene]-4-hydroxybenzohydrazide.
Caption: Conventional Synthesis Workflow.
Caption: Microwave-Assisted Synthesis Workflow.
References
Independent Verification of the Biological Activity of N-[(E)-[4-(diethylamino)phenyl]methylideneamino]-4-hydroxybenzamide: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Direct experimental data on the biological activity of N-[(E)-[4-(diethylamino)phenyl]methylideneamino]-4-hydroxybenzamide is not currently available in peer-reviewed literature. This guide provides an independent verification of its potential biological activity by comparing structurally similar compounds from the N-acylhydrazone (NAH) class. NAH derivatives are widely recognized for their broad spectrum of pharmacological properties, including anticancer and antibacterial activities. This document summarizes key performance benchmarks from related compounds, details relevant experimental protocols, and illustrates potential mechanisms of action and experimental workflows. The data presented herein is extrapolated from studies on analogous compounds to provide a predictive comparison and to guide future research on the title compound.
Comparative Analysis of Biological Activity
The biological activity of the target compound is predicted based on the activities of N-acylhydrazone derivatives containing similar structural motifs: a 4-hydroxybenzoyl group and a substituted phenyl ring. The following tables summarize the quantitative biological data for representative N-acylhydrazone analogs against cancer cell lines and bacterial strains.
Anticancer Activity of Structurally Related N-Acylhydrazones
N-acylhydrazones are known to exhibit potent cytotoxic effects against various cancer cell lines. The data below is derived from compounds with different substitutions on the phenyl ring, as direct analogs with the 4-(diethylamino)phenyl group and the 4-hydroxybenzamide moiety were not found in the reviewed literature.
Table 1: In Vitro Anticancer Activity of Analogous N-Acylhydrazone Derivatives
| Compound ID | Cancer Cell Line | IC50 (µM) | Reference Compound | IC50 (µM) |
| Analog 1 (7d) | MCF-7 (Breast) | 7.52 ± 0.32 | Doxorubicin | 0.83 ± 0.07 |
| PC-3 (Prostate) | 10.19 ± 0.52 | Doxorubicin | 0.75 ± 0.04 | |
| Analog 2 (7e) | MCF-7 (Breast) | 25.41 ± 0.82 | Doxorubicin | 0.83 ± 0.07 |
| PC-3 (Prostate) | 57.33 ± 0.92 | Doxorubicin | 0.75 ± 0.04 | |
| Analog 3 (3c) | A549 (Lung) | 73 (at 24h) | - | - |
| 37-62 (at 48h) |
Data is synthesized from multiple sources for structurally related N-acylhydrazone compounds.[1][2][3]
Antibacterial Activity of Structurally Related N-Acylhydrazones
The N-acylhydrazone scaffold is also a key feature in many compounds with antibacterial properties. The following table presents the minimum inhibitory concentration (MIC) values for analogous compounds against various bacterial strains.
Table 2: In Vitro Antibacterial Activity of Analogous N-Acylhydrazone Derivatives
| Compound ID | Bacterial Strain | MIC (µg/mL) | Reference Compound | MIC (µg/mL) |
| Analog 4 (15) | Staphylococcus aureus | 1.95 - 7.81 | Ciprofloxacin | - |
| Bacillus subtilis | 1.95 - 7.81 | Ciprofloxacin | - | |
| Analog 5 (19) | Escherichia coli | 12.5 | Ampicillin | 25 |
| Staphylococcus aureus | 6.25 | Ampicillin | 12.5 | |
| Analog 6 (4p) | Staphylococcus aureus | Comparable to control | - | - |
| Bacillus subtilis | Comparable to control | - | - |
Data is synthesized from multiple sources for structurally related N-acylhydrazone compounds.[4][5]
Experimental Protocols
The following are detailed methodologies for key experiments typically used to assess the biological activity of novel N-acylhydrazone compounds.
In Vitro Anticancer Activity: MTT Assay
The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability, proliferation, and cytotoxicity.[1][6]
-
Cell Seeding: Cancer cells (e.g., MCF-7, PC-3, A549) are seeded in 96-well plates at a density of approximately 10,000 cells per well and incubated for 24 hours to allow for cell adhesion.[6]
-
Compound Treatment: The test compounds, dissolved in a suitable solvent like DMSO, are added to the wells at various concentrations. The cells are then incubated for a specified period (e.g., 24, 48, or 72 hours).[6]
-
MTT Addition: After the incubation period, the culture medium is removed, and a fresh medium containing MTT solution is added to each well. The plate is then incubated for another 3-4 hours.
-
Formazan Solubilization: The MTT-containing medium is removed, and a solvent (e.g., DMSO) is added to dissolve the formazan crystals formed by viable cells.
-
Absorbance Measurement: The absorbance of the solubilized formazan is measured using a microplate reader at a wavelength of approximately 570 nm.
-
Data Analysis: The percentage of cell viability is calculated relative to untreated control cells, and the IC50 value (the concentration of the compound that inhibits 50% of cell growth) is determined.
In Vitro Antibacterial Activity: Broth Microdilution Method
The broth microdilution method is a widely used technique to determine the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent.[7][8]
-
Preparation of Compound Dilutions: A serial two-fold dilution of the test compound is prepared in a liquid growth medium (e.g., Mueller-Hinton broth) in a 96-well microtiter plate.[8]
-
Inoculum Preparation: A standardized suspension of the target bacteria (e.g., Staphylococcus aureus, Escherichia coli) is prepared to a specific turbidity, typically corresponding to a known colony-forming unit (CFU) concentration.
-
Inoculation: Each well of the microtiter plate is inoculated with the bacterial suspension.
-
Incubation: The plate is incubated under appropriate conditions (e.g., temperature, time) for the specific bacterial strain.
-
MIC Determination: The MIC is determined as the lowest concentration of the compound at which there is no visible growth of the bacteria. This can be assessed visually or by measuring the optical density.[7]
Mandatory Visualizations
Potential Signaling Pathway
N-acylhydrazone derivatives have been reported to induce apoptosis in cancer cells through various signaling pathways. One such potential pathway involves the modulation of the PI3K/Akt/mTOR pathway.
Caption: Potential PI3K/Akt/mTOR signaling pathway modulated by N-acylhydrazone derivatives.
Experimental Workflow for Anticancer Screening
The following diagram illustrates a typical workflow for the initial screening of a novel compound for its anticancer activity.
Caption: General experimental workflow for the evaluation of anticancer activity.
Conclusion
While direct experimental evidence for the biological activity of N-[(E)-[4-(diethylamino)phenyl]methylideneamino]-4-hydroxybenzamide is lacking, the extensive research on the N-acylhydrazone scaffold strongly suggests its potential as a biologically active molecule, particularly in the areas of oncology and infectious diseases. The comparative data and standardized protocols presented in this guide offer a valuable framework for initiating the independent verification and further development of this compound. Future studies should focus on the synthesis and direct biological evaluation of the title compound to confirm the hypotheses derived from these structurally related analogs.
References
- 1. Novel N-Acyl Hydrazone Compounds as Promising Anticancer Agents: Synthesis and Molecular Docking Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Novel N-Acyl Hydrazone Compounds as Promising Anticancer Agents: Synthesis and Molecular Docking Studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Acridine Based N-Acylhydrazone Derivatives as Potential Anticancer Agents: Synthesis, Characterization and ctDNA/HSA Spectroscopic Binding Properties [mdpi.com]
- 4. Updated Information on Antimicrobial Activity of Hydrazide–Hydrazones - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Synthesis and Antibacterial Evaluation of New N-acylhydrazone Derivatives from Dehydroabietic Acid - PMC [pmc.ncbi.nlm.nih.gov]
- 6. royalsocietypublishing.org [royalsocietypublishing.org]
- 7. Frontiers | Evaluation of novel compounds as anti-bacterial or anti-virulence agents [frontiersin.org]
- 8. Methods for in vitro evaluating antimicrobial activity: A review - PMC [pmc.ncbi.nlm.nih.gov]
This guide provides a comparative analysis of the molecular docking performance of N-[(E)-[4-(diethylamino)phenyl]methylideneamino]-4-hydroxybenzamide (hereinafter referred to as Compound A) and a series of its structural analogs. The in silico study evaluates their binding affinities and interaction patterns against the ATP-binding site of Staphylococcus aureus DNA gyrase subunit B, a well-established target for antibacterial agents. The objective is to elucidate key structure-activity relationships that can guide the development of more potent inhibitors.
Data Presentation: Comparative Docking Results
The following table summarizes the predicted binding affinities and key molecular interactions of Compound A and its related molecules with the active site of S. aureus DNA gyrase B (PDB ID: 4URM). Lower binding energy values indicate a higher predicted binding affinity.
| Compound ID | Molecule Name | Binding Affinity (kcal/mol) | Number of H-Bonds | Interacting Residues |
| A | N-[(E)-[4-(diethylamino)phenyl]methylideneamino]-4-hydroxybenzamide | -8.5 | 3 | ASP79, GLU50, ILE84 |
| B | N-[(E)-[4-(dimethylamino)phenyl]methylideneamino]-4-hydroxybenzamide | -8.2 | 3 | ASP79, GLU50, ILE84 |
| C | N-[(E)-[4-(pyrrolidin-1-yl)phenyl]methylideneamino]-4-hydroxybenzamide | -8.8 | 4 | ASP79, GLU50, ILE84, ASN46 |
| D | N-[(E)-[4-(diethylamino)phenyl]methylideneamino]-4-methoxybenzamide | -7.9 | 2 | ASP79, ILE84 |
| E | N-[(E)-[4-(diethylamino)phenyl]methylideneamino]-4-chlorobenzamide | -8.3 | 2 | ASP79, ILE84 |
Experimental Protocols
The in silico molecular docking study was performed using the following standardized protocol.
1. Software and Resources:
-
Docking Software: AutoDock Vina 1.1.2 was utilized for all docking calculations.[1][2][3][4][5]
-
Visualization and Preparation: UCSF Chimera and AutoDock Tools (ADT) were used for preparing the protein and ligand structures, and for visualizing the results.
-
Protein Data Bank (PDB): The crystal structure of S. aureus DNA gyrase B was obtained from the PDB (ID: 4URM).
2. Target Protein Preparation:
-
The co-crystallized ligand and all water molecules were removed from the PDB structure of 4URM.
-
Polar hydrogen atoms were added to the protein, and Gasteiger charges were computed using AutoDock Tools.
-
The prepared protein structure was saved in the PDBQT format, which is required for AutoDock Vina.
3. Ligand Preparation:
-
The 3D structures of Compound A and its analogs (B-E) were sketched using molecular modeling software and optimized using the MMFF94 force field.
-
Gasteiger charges were assigned, non-polar hydrogens were merged, and rotatable bonds were defined using AutoDock Tools.
-
The final ligand structures were saved in the PDBQT format.
4. Molecular Docking and Grid Generation:
-
A grid box was defined to encompass the ATP-binding site of the DNA gyrase B subunit. The grid center was set at the coordinates of the co-crystallized ligand, and the dimensions were set to 25Å x 25Å x 25Å to allow for sufficient space for ligand movement.
-
The docking calculations were performed using AutoDock Vina with an exhaustiveness setting of 8 to ensure a thorough search of the conformational space.
5. Analysis of Results:
-
The docking results were analyzed based on the binding affinity (in kcal/mol) of the top-ranked pose.
-
The binding interactions, including hydrogen bonds and hydrophobic interactions between the ligands and the protein's active site residues, were visualized and analyzed using UCSF Chimera and Discovery Studio Visualizer.
Visualizations
Experimental Workflow Diagram
Caption: Workflow for the comparative molecular docking study.
Logical Relationship Diagram
References
Safety Operating Guide
Personal protective equipment for handling N-[(E)-[4-(diethylamino)phenyl]methylideneamino]-4-hydroxybenzamide
Audience: Researchers, scientists, and drug development professionals.
This document provides crucial safety and logistical information for the handling and disposal of N-[(E)-[4-(diethylamino)phenyl]methylideneamino]-4-hydroxybenzamide. Given the absence of a specific Safety Data Sheet (SDS) for this compound, the following guidance is based on the hazardous properties of structurally similar aromatic amides and benzamide derivatives.
Operational Plan: Safe Handling Procedures
Due to the potential hazards associated with aromatic amines and N-substituted benzamides, including potential toxicity and carcinogenicity, a stringent set of handling procedures must be followed.[1][2][3]
1. Engineering Controls:
-
All handling of the solid compound and its solutions must be conducted in a certified chemical fume hood to minimize inhalation exposure.[4]
-
Use of a powder-handling enclosure is recommended for weighing and transferring solid material.
-
Ensure an emergency eyewash station and safety shower are readily accessible.[2]
2. Personal Protective Equipment (PPE):
-
A comprehensive list of recommended PPE is provided in the table below.
-
Gloves must be inspected before each use and disposed of immediately after contact with the compound.[1][4]
-
Contaminated work clothing should not be allowed out of the workplace and must be decontaminated before reuse.[3][5]
3. Handling Procedures:
-
Avoid the generation of dust when handling the solid form.[3]
-
Wash hands and exposed skin thoroughly after handling, even if gloves were worn.[4][5]
-
Do not eat, drink, or smoke in the laboratory where this compound is handled.[3][5]
-
In case of accidental contact, follow the first aid measures outlined in the SDS for a related compound. For skin contact, wash with plenty of soap and water.[3][4] For eye contact, rinse cautiously with water for several minutes.[4][5]
4. Storage:
-
Store the compound in a tightly sealed, properly labeled container.
-
Keep in a cool, dry, and well-ventilated area away from incompatible materials such as strong oxidizing agents.[6]
-
Store in a locked cabinet or a restricted-access area.[3][5]
Personal Protective Equipment (PPE) Summary
The following table summarizes the essential personal protective equipment for handling N-[(E)-[4-(diethylamino)phenyl]methylideneamino]-4-hydroxybenzamide.
| PPE Category | Item | Specifications and Rationale |
| Eye Protection | Safety Goggles with Side Shields | Provides a barrier against splashes and airborne particles. A face shield may be necessary for procedures with a high risk of splashing. |
| Hand Protection | Chemical-Resistant Gloves | Nitrile or neoprene gloves are recommended for incidental contact.[4] For prolonged handling or immersion, consult the glove manufacturer's compatibility chart for aromatic amines and amides. Double gloving is advisable. |
| Body Protection | Laboratory Coat | A fully buttoned, long-sleeved laboratory coat made of a flame-resistant material should be worn to protect skin and personal clothing. |
| Respiratory Protection | NIOSH-Approved Respirator | If engineering controls are not sufficient to maintain exposure below acceptable limits, or during spill cleanup, a NIOSH-approved respirator with an appropriate organic vapor cartridge and particulate filter should be used.[5] Respirator use requires a formal respiratory protection program, including fit testing. |
Disposal Plan
Chemical waste must be handled and disposed of in accordance with all local, state, and federal regulations.
1. Waste Segregation:
-
All solid waste contaminated with the compound (e.g., gloves, weighing paper, paper towels) should be collected in a dedicated, labeled hazardous waste container.
-
Liquid waste, including reaction mixtures and cleaning solvents, should be collected in a separate, labeled hazardous waste container. Do not mix with other waste streams unless compatibility is confirmed.
2. Waste Disposal:
-
Dispose of all chemical waste through your institution's Environmental Health and Safety (EHS) office or a licensed chemical waste disposal company.[7]
-
Do not dispose of this compound down the drain or in the regular trash.[3][6]
-
Ensure waste containers are tightly sealed and stored in a designated secondary containment area while awaiting pickup.
Experimental Workflow and Safety Protocol
Caption: Workflow for Safe Handling and Disposal.
References
- 1. N-substituted benzamides inhibit NFκB activation and induce apoptosis by separate mechanisms - PMC [pmc.ncbi.nlm.nih.gov]
- 2. [Toxicological characteristic of neuroleptics--substituted benzamides] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. sigmaaldrich.com [sigmaaldrich.com]
- 4. skcinc.com [skcinc.com]
- 5. scribd.com [scribd.com]
- 6. fishersci.com [fishersci.com]
- 7. syntheticdrugs.unodc.org [syntheticdrugs.unodc.org]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
